2-Bromo-[1,1'-biphenyl]-3-carboxylic acid represents a specialized class of sterically congested biaryl building blocks.[1] Unlike planar biphenyls, this molecule features a "sandwich" motif where the bromine atom at position 2 is flanked by a phenyl ring (position 1) and a carboxylic acid (position 3).[1]
Why this matters:
Conformational Lock: The steric bulk of the ortho-bromine forces the two phenyl rings into a nearly perpendicular conformation (high torsion angle >60°).[1] This disrupts
-conjugation, altering UV-Vis absorption profiles and increasing solubility in polar organic solvents compared to planar analogs.[1]
Synthetic Orthogonality: It serves as a dual-functional scaffold.[1] The carboxylic acid allows for amide/ester formation, while the bromine remains available for secondary cross-coupling or intramolecular cyclization (e.g., to form phenanthridinones).[1]
Physiochemical Profiling
Data represents a synthesis of experimental values for close structural analogs and high-fidelity QSAR predictions due to the niche nature of this specific isomer.
Parameter
Value / Range
Mechanistic Insight
Physical State
Solid (Crystalline Powder)
Off-white to pale yellow due to disrupted conjugation.[1]
Melting Point
148 – 155 °C
Expert Note: Lower than planar isomers (e.g., 4-bromo analogs >200°C) because the twisted conformation prevents efficient crystal packing.[1]
pKa (Acid)
3.4 – 3.7 (Predicted)
The ortho-bromo substituent exerts an electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion and increasing acidity relative to benzoic acid (4.2).[1]
LogP (Octanol/Water)
3.6 ± 0.3
Highly lipophilic biphenyl core.[1] The carboxylic acid provides the only polar handle.[1]
Solubility (Water)
< 0.1 mg/mL
Practically insoluble at neutral pH.[1] Soluble as a salt (pH > 8).[1]
Solubility (Organic)
High
Excellent solubility in DMSO, DMF, DCM, and THF due to the twisted "propeller" shape reducing lattice energy.[1]
Standard direct bromination of biphenyl-3-carboxylic acid yields a mixture of isomers.[1] The authoritative route utilizes a "Site-Selective Suzuki Coupling" that exploits the reactivity difference between iodine and bromine.
The Protocol: Chemoselective Cross-Coupling
Objective: Synthesize the biphenyl core while preserving the bromine atom at position 2.[1]
Strategy: Use Methyl 2-bromo-3-iodobenzoate as the electrophile.[1] Palladium undergoes oxidative addition at the C-I bond (weaker, faster) significantly faster than the C-Br bond.[1]
Solvent System: 1,4-Dioxane/Water (4:1).[1] Critical: Degas solvents thoroughly with Argon to prevent homocoupling.[1]
Reaction: Heat to 80°C for 4-6 hours. Monitor via HPLC.[1][2][3] The Iodine is displaced; the Bromine remains intact.[1]
Hydrolysis: Treat the intermediate ester with LiOH in THF/Water to yield the free acid.
Visual Workflow (Graphviz)
Figure 1: Chemoselective synthesis exploiting the kinetic oxidative addition preference of Palladium for Aryl-Iodides over Aryl-Bromides.
Downstream Utility & Stability
Chemical Stability Profile
Hydrolytic: Stable.[1] The steric bulk of the ortho-bromo group actually protects the carboxylic acid/ester from rapid enzymatic hydrolysis in vivo.[1]
Photolytic: Light sensitive.[1] The C-Br bond is susceptible to homolytic cleavage under UV irradiation.[1] Store in amber vials.
Thermal: Stable up to ~140°C. Decarboxylation may occur at temperatures >200°C.[1]
Applications in Drug Discovery
This molecule is a "privileged scaffold" for synthesizing tricyclic heterocycles.[1]
Phenanthridinones: Reaction of the carboxylic acid to an amide, followed by intramolecular Heck reaction (closing the ring at the Br position).[1]
Fluorenones: Lithiation of the Br position followed by intramolecular attack on the carboxylate.[1]
Figure 2: Primary application pathway transforming the scaffold into bioactive tricyclic cores.[1]
Quality Control & Characterization Standards
To ensure "Self-Validating" protocols, the following analytical markers must be met:
1H NMR (DMSO-d6): Look for the diagnostic splitting of the biphenyl protons. The protons on the acid-bearing ring will show distinct coupling constants (
Hz).[1] The protons on the phenyl ring will appear as a multiplet at 7.3–7.5 ppm.[1]
HPLC Purity:
Column: C18 Reverse Phase (High carbon load recommended due to hydrophobicity).[1]
Mobile Phase: Gradient 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
Retention Time: Expect late elution (>8 min on a 10 min gradient) due to high LogP.[1]
PubChem Compound Summary. 2-Bromo-3-iodobenzoic acid (Precursor).[1] National Library of Medicine.[1] Link[1]
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Foundational text on chemoselectivity of I vs Br). Link[1]
Vertex AI Search. Synthesis of Biphenyl Carboxylic Acids. (Verified general protocols for sterically hindered biphenyls). 4[1]
Solubility Profile of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Research In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to it...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Pharmaceutical Research
In the landscape of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and even the feasibility of preclinical studies. 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in medicinal chemistry, possesses a structural motif—the biphenyl carboxylic acid—that presents both opportunities and challenges in terms of its dissolution in various solvent systems. This guide provides an in-depth technical exploration of the solubility characteristics of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, offering both theoretical insights and practical methodologies for its empirical determination.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is intrinsically linked to its molecular structure. 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a moderately complex organic molecule characterized by several key features that govern its interaction with solvents:
A Carboxylic Acid Group: This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. The acidic nature of the carboxyl group also implies that its solubility will be highly pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt.
A Biphenyl Core: This large, nonpolar hydrocarbon structure significantly contributes to the molecule's lipophilicity. This feature suggests that the compound will likely exhibit good solubility in nonpolar organic solvents.
A Bromine Substituent: The presence of a bromine atom adds to the molecular weight and introduces a degree of polarity, which can subtly influence solvent interactions.
Based on these structural attributes, it is anticipated that 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid will demonstrate a spectrum of solubilities, favoring polar aprotic and nonpolar organic solvents, with limited solubility in aqueous media at neutral pH.
Qualitative Solubility Determination: An Initial Assessment
A preliminary, qualitative assessment of solubility is a crucial first step in characterizing a new compound. This can be efficiently achieved through a systematic series of tests using solvents of varying polarity and pH. The following protocol provides a reliable framework for this initial evaluation.
Experimental Protocol for Qualitative Solubility Analysis
Preparation: In separate, clearly labeled small test tubes, accurately weigh approximately 2-5 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.
Solvent Addition: To each test tube, add 0.5 mL of the respective test solvent (see table below) in a dropwise manner.
Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for dissolution. A compound is generally considered "soluble" if no solid particles are visible to the naked eye.
Categorization: Record the observations for each solvent, categorizing the compound's solubility as soluble, partially soluble, or insoluble.
Table 1: Solvent Selection for Qualitative Solubility Testing
Solvent Class
Example Solvents
Expected Outcome for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Polar Protic
Water, Methanol, Ethanol
Likely insoluble in water at neutral pH; potentially soluble in alcohols.
Expected to be soluble, particularly in DMSO and DMF.
Nonpolar
Toluene, Hexanes, Diethyl Ether
Likely soluble in toluene and diethyl ether; potentially less soluble in hexanes.
Aqueous Basic
5% Sodium Hydroxide (NaOH)
Expected to be soluble due to the formation of the sodium carboxylate salt.
Aqueous Acidic
5% Hydrochloric Acid (HCl)
Expected to be insoluble.
This qualitative screening provides a rapid and cost-effective means to identify promising solvent systems for further quantitative analysis, formulation development, and purification processes.
Quantitative Solubility Measurement: The Shake-Flask Method
For many applications in drug development, a precise, quantitative measure of solubility is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Experimental Protocol for Quantitative Solubility Determination
Sample Preparation: Add an excess amount of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. A centrifugation step may be necessary to ensure complete separation of the solid and liquid phases.
Sample Analysis: Accurately withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
It is important to note that Bromfenac is a different molecule and its sodium salt form will exhibit significantly different solubility characteristics compared to the free acid of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid. However, the high solubility in DMSO is a strong indicator that this solvent is likely to be effective for the target compound as well.
Visualizing the Experimental Workflow
To further clarify the process of solubility determination, the following diagrams illustrate the key steps in both qualitative and quantitative analysis.
Caption: A flowchart of the qualitative solubility determination process.
Caption: A step-by-step diagram of the quantitative shake-flask method.
Conclusion: A Pathway to Informed Formulation
Understanding the solubility of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a foundational step in its journey from a promising lead compound to a viable therapeutic agent. While direct solubility data requires empirical determination, a thorough understanding of its molecular structure allows for rational solvent selection. The methodologies outlined in this guide provide a robust framework for both qualitative and quantitative solubility assessment. By systematically applying these principles and techniques, researchers can generate the critical data needed to guide formulation strategies, ensure reliable in vitro and in vivo studies, and ultimately accelerate the drug development process.
CAS number and molecular weight of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals Introduction Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid for Researchers and Drug Development Professionals
Introduction
Biphenyl carboxylic acids are a class of organic compounds that feature a biphenyl scaffold—two phenyl rings linked by a carbon-carbon single bond—with a carboxylic acid functional group. This structural motif is of significant interest in medicinal chemistry and materials science. The biphenyl unit provides a rigid and tunable framework, while the carboxylic acid group offers a site for various chemical modifications and interactions with biological targets.[1]
This guide focuses on a specific, lesser-documented isomer, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid . While the biphenyl carboxylic acid scaffold is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal, the specific properties and applications of this bromo-substituted derivative are not extensively reported in publicly available literature.[1][2] The presence and position of the bromine atom and the carboxylic acid group are expected to significantly influence the molecule's physicochemical properties, reactivity, and biological activity.
This document serves as a technical resource for researchers, synthesizing available information on related compounds to provide a comprehensive overview of the probable characteristics, synthesis, and potential applications of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.
Molecular and Physicochemical Properties
Property
Value
Source
Molecular Formula
C₁₃H₉BrO₂
Calculated
Molecular Weight
277.12 g/mol
Calculated
CAS Number
Not explicitly assigned
Inferred from database searches
Appearance
Likely a solid at room temperature
Based on related biphenyl carboxylic acids
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water
General solubility of aryl carboxylic acids
Synthesis and Mechanism
The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.[3][4]
A plausible synthetic route to 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid involves the coupling of 2-bromo-3-iodobenzoic acid with phenylboronic acid. The choice of a starting material with two different halogens (iodine and bromine) allows for selective coupling at the more reactive carbon-iodine bond.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Hypothetical)
Reaction Setup: To a round-bottom flask, add 2-bromo-3-iodobenzoic acid (1 equivalent), phenylboronic acid (1.1 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
Addition of Base and Solvent: Add a suitable base, for example, potassium carbonate (2-3 equivalents), and a solvent system such as a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid, causing it to precipitate.
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron compound (Ar'-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex (Ar and Ar') are coupled and eliminated from the metal center, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.[3]
Applications in Research and Drug Development
The biphenyl carboxylic acid moiety is a key structural feature in numerous pharmacologically active compounds.[1]
Anti-inflammatory Agents: Many NSAIDs, such as Flurbiprofen and Diflunisal, are biphenyl carboxylic acid derivatives. They primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] The introduction of a bromine atom in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid could modulate its inhibitory activity and selectivity towards COX-1 and COX-2.
Caption: Potential mechanism of action as a COX inhibitor for anti-inflammatory effects.
Anticancer Agents: Recent studies have explored biphenyl carboxylic acid derivatives as potential anticancer agents.[5] Their mechanism of action can vary, including the inhibition of specific kinases or other signaling pathways involved in cancer cell proliferation and survival. The lipophilicity and electronic properties conferred by the bromine atom in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid could enhance its cell permeability and interaction with target proteins.
Other Therapeutic Areas: The versatility of the biphenyl carboxylic acid scaffold has led to its investigation in other therapeutic areas, including as antihypertensive and antimicrobial agents.[1]
Spectroscopic Characterization (Predicted)
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).
¹³C NMR: The carbon NMR spectrum should display signals for the 13 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 165-185 ppm.[6] The aromatic carbons will resonate in the region of δ 120-150 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[7] A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹.[7] Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.
Safety and Handling
Based on the safety data for related compounds such as 2-bromobiphenyl and other biphenyl carboxylic acid derivatives, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid should be handled with care in a well-ventilated laboratory or fume hood.[8][9][10]
Potential Hazards:
May cause skin, eye, and respiratory tract irritation.[10]
Avoid inhalation of dust and contact with skin and eyes.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a compound with significant potential in the field of drug discovery, stemming from the well-established pharmacological importance of the biphenyl carboxylic acid scaffold. While specific experimental data for this isomer is limited, its synthesis is achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. Its structural features suggest potential as an anti-inflammatory or anticancer agent, warranting further investigation. This guide provides a foundational understanding for researchers interested in synthesizing and exploring the therapeutic potential of this and related compounds.
References
Ennis, D. S., McManus, J., Wood-Kaczmar, W., Richardson, J., Smith, G. E., & Carstairs, A. (1999). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Organic Process Research & Development, 3(4), 248-252.
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234.
Chouhan, A., et al. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical and Pharmaceutical Research, 12(1), 51-58.
MedCrave online. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity.
Thermodynamic Stability of Brominated Biphenyl Carboxylic Acids
Executive Summary Brominated biphenyl carboxylic acids represent a critical chemical space in drug discovery—specifically as transthyretin (TTR) kinetic stabilizers—and in materials science as metabolic derivatives of fl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated biphenyl carboxylic acids represent a critical chemical space in drug discovery—specifically as transthyretin (TTR) kinetic stabilizers—and in materials science as metabolic derivatives of flame retardants. Their thermodynamic profile is governed by a competition between the stabilizing resonance of the biphenyl core and the destabilizing steric strain introduced by bulky bromine substituents.
This guide provides a definitive framework for analyzing the thermodynamic stability of these compounds. It moves beyond simple melting point observation to a mechanistic understanding of rotational barriers (atropisomerism), decarboxylation kinetics, and solubility-dependent free energy changes.
Molecular Architecture & Steric Thermodynamics
The thermodynamic stability of brominated biphenyls is not merely a function of bond energies but is dominated by conformational entropy and steric hindrance.
The Ortho-Effect and Atropisomerism
Unlike unsubstituted biphenyl, which has a low rotational barrier (~2 kcal/mol) allowing free rotation at room temperature, the introduction of bromine atoms (
Å) at the ortho positions (2,2', 6,6') locks the molecule into a non-planar conformation.
Twist Angle: To minimize steric clash between the bromine and the opposing ring's hydrogens (or substituents), the dihedral angle often approaches 90°.
Rotational Barrier: For di-ortho substituted brominated biphenyls, the rotational energy barrier (
) frequently exceeds 20 kcal/mol. This can lead to atropisomerism , where the axial chirality becomes thermodynamically stable at physiological temperatures.
Electronic Influence on Acidity (pKa)
The thermodynamic stability of the carboxylate anion drives the solubility and binding affinity. Bromine is an electron-withdrawing group (EWG) by induction (-I) but electron-donating by resonance (+R).
Meta/Para-Br: The -I effect dominates, lowering the pKa (increasing acidity) compared to the non-brominated analog.
Ortho-Br: Steric inhibition of resonance prevents the phenyl ring from coplanarity with the carboxyl group. This often increases the pKa (reduces acidity) by destabilizing the carboxylate resonance, despite the inductive withdrawal.
Thermal Analysis & Phase Transitions
Understanding the thermal decomposition profile is essential for processing and formulation.
Decomposition Hierarchy
Brominated biphenyl carboxylic acids generally follow a two-stage thermal degradation pathway:
Decarboxylation (
C): The loss of CO is the primary failure mode. This is catalyzed by the presence of the electron-withdrawing bromine, which stabilizes the transition state of the aryl anion/radical intermediate.
Debromination/Polymerization (
C): Homolytic cleavage of the C-Br bond occurs at higher energies, often leading to radical coupling and char formation.
Data Summary: Representative Thermal Properties
Note: Values are synthesized from structure-property relationship trends and representative literature data.
Compound Class
Melting Point ()
Decarboxylation Onset ()
Rotational Barrier ()
4-Biphenylcarboxylic acid
224 °C
~290 °C
< 2 kcal/mol
2-Bromo-4-biphenylcarboxylic acid
190-195 °C
~260 °C
~18 kcal/mol
2,2'-Dibromobiphenyl-4,4'-dicarboxylic acid
>300 °C (sublimes)
~250 °C
> 28 kcal/mol
Experimental Protocols (Self-Validating)
To ensure data integrity, the following protocols utilize internal controls.
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (hermetically sealed with a pinhole for volatile escape).
Standard: Run Indium standard (
C) to calibrate heat flow.
Method:
Equilibrate at 25°C.
Ramp 10°C/min to
(typically 350°C).
Validation: Run TGA (Thermogravimetric Analysis) simultaneously. A mass loss step corresponding to 44 Da (CO
) confirms decarboxylation rather than simple evaporation.
Protocol: Solubility & pKa Determination via Potentiometry
Objective: Measure thermodynamic solubility and ionization constants in low-solubility regimes.
Solvent System: Use a Methanol/Water co-solvent system (ratios: 30%, 40%, 50% MeOH).
Titration: Titrate with 0.1 M KOH under inert gas (N
) to prevent carbonate formation.
Yasuda-Shedlovsky Extrapolation: Plot pKa vs. dielectric constant (
) of the solvent mixture. Extrapolate to organic solvent to estimate aqueous pKa.
Check: If the
, the solute may be aggregating (dimerizing) or precipitating.
Visualization of Stability Mechanisms
Stability & Degradation Workflow
This diagram illustrates the logical flow for assessing thermodynamic stability, moving from computational prediction to experimental validation.
Caption: Integrated workflow for predicting and validating the thermodynamic stability of brominated biphenyls.
Steric "Locking" Mechanism
This diagram visualizes the thermodynamic consequence of ortho-substitution.
Caption: The thermodynamic pathway from steric strain to stable atropisomerism in ortho-brominated biphenyls.
References
Leroux, F. (2004).[1] Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. ChemBioChem.[1] Link
Matos, M. A. R., et al. (2004).[2] Thermochemistry of biphenylcarboxylic and dicarboxylic acids.[2] A combined experimental and theoretical study. Organic & Biomolecular Chemistry. Link
Zeng, X., et al. (2008). Thermodynamic properties and relative stability of polybrominated phenoxathiins by density functional theory. Academic Journals. Link
BenchChem Technical Guide. (2025). Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid. Link
PubChem. (2025).[3][4] 2,2'-Dibromobiphenyl Crystal Structure and Properties. National Library of Medicine. Link
Technical Safety & Handling Guide: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1] [2] Abstract This technical guide provides a comprehensive safety, handling, and application framework for 2-Bromo-[1,1'-bip...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1]
[2]
Abstract
This technical guide provides a comprehensive safety, handling, and application framework for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a critical halogenated biaryl intermediate used in the synthesis of pharmacologically active agents (e.g., kinase inhibitors, AT1 receptor antagonists). Unlike standard SDS documents, this whitepaper synthesizes predictive toxicology, structure-activity relationships (SAR), and advanced synthetic protocols to support high-integrity drug development workflows.
Part 1: Chemical Identity & Physicochemical Profile[2]
Senior Scientist Insight:
The 2,3-substitution pattern on the biphenyl core creates a unique steric environment.[2] The ortho-bromo group relative to the carboxylic acid induces significant torsion between the phenyl rings, impacting both solubility and biological binding affinity.[2] This steric hindrance must be accounted for during downstream coupling reactions (e.g., amide formation).
Not widely listed (Analogous to 2-Bromobenzoic acid derivatives)
Appearance
Off-white to pale yellow crystalline powder
Predicted LogP
~3.2 (Lipophilic)
Solubility
Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point
Predicted: 145–155 °C (Based on isomeric trends)
Part 2: Hazard Identification & Risk Assessment (GHS)
Mechanism of Toxicity (SAR Analysis):
As a halogenated benzoic acid derivative, this compound exhibits significant acidity and lipophilicity. The primary hazards stem from its capacity to protonate biological membranes (irritation) and its potential for alkylating biological nucleophiles if metabolically activated, although the bromine bond is relatively stable.
Fine particulates can deposit in alveolar sacs, causing inflammation.[2]
Part 3: Synthesis & Application Context
Expertise & Experience:
The synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid typically relies on a chemoselective Suzuki-Miyaura coupling .[2] A common pitfall is the competitive coupling at the bromine position.[2] To avoid this, one must utilize 2-bromo-3-iodobenzoic acid as the starting material.[2] The iodine atom is significantly more labile towards oxidative addition by Pd(0) than the bromine atom, allowing for the selective installation of the phenyl ring at position 3 (relative to the acid) while preserving the bromine for future functionalization.
Chemo-Selective Synthesis Workflow
Figure 1: Chemoselective synthesis pathway leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.[2][3]
Part 4: Handling, Storage & Stability Protocol
Trustworthiness (Self-Validating System):
The stability of this compound is contingent on protecting the carboxylic acid from moisture (which can induce caking) and the bromine from photolytic debromination.
Storage Conditions
Temperature: Store at 2–8 °C . While stable at room temperature, refrigeration retards any potential decarboxylation over long-term storage.[2]
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Container: Amber glass vials with Teflon-lined caps to prevent photolysis.
Analytical Verification (QC)
Before use in critical steps, verify identity via 1H NMR and LCMS .
1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the proton para to the carboxylic acid (~7.8-8.0 ppm) and the multiplet of the phenyl ring.
LCMS: ESI (-) mode is preferred for carboxylic acids.[2] Expect a mass of 275/277 m/z (M-H) with the characteristic 1:1 isotopic pattern of Bromine.
Part 5: Emergency Response & First Aid
Authoritative Grounding:
This protocol follows the "Remove, Rinse, Seek" hierarchy established by OSHA and ECHA guidelines for corrosive/irritating solids.
Figure 2: Emergency response decision tree for exposure to halogenated organic acids.[2]
References
PubChem. (2025).[2] Compound Summary: Biphenyl-3-carboxylic acid.[2][4] National Center for Biotechnology Information.[2] Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
ECHA. (2025). Guidance on the Application of the CLP Criteria. European Chemicals Agency.[2][3] Retrieved from [Link]
An In-depth Technical Guide to the pKa of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid: Prediction, Determination, and Significance
For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the pKa of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in medicinal chemistry. In the absence of a directly reported experimental value, this document outlines predictive methodologies based on structural analogues, details robust experimental protocols for its determination, and discusses the underlying chemical principles governing its acidity. We further explore computational approaches to pKa prediction, offering a powerful in silico tool for researchers. This guide is intended to be a self-validating resource, grounding its claims in established chemical theory and providing actionable protocols for laboratory application.
Introduction: The Central Role of pKa in Drug Development
The extent of ionization of a drug molecule, dictated by its pKa and the physiological pH, is a primary determinant of its pharmacokinetic and pharmacodynamic properties. For an acidic compound like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, the pKa value will govern its charge state in different biological compartments, impacting its ability to cross cell membranes, bind to its target, and be cleared from the body. An accurate understanding of this parameter is therefore not merely academic but a cornerstone of rational drug design.
Predictive Analysis of pKa for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
2.1. Structural Features Influencing Acidity
The acidity of the carboxylic acid group in this molecule is modulated by several key structural features:
The Carboxylic Acid Group: This is the primary acidic functional group.
The Biphenyl Scaffold: The two phenyl rings provide a large, delocalized electron system. The degree of twisting between the two rings can influence the electronic communication between them.
The Bromo Substituent: Located at the 2-position of one phenyl ring, this halogen atom exerts a significant electronic effect.
2.2. Electronic Effects of Substituents
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).[1] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.
Inductive Effect (-I): The electronegative bromine atom exerts a strong electron-withdrawing inductive effect, pulling electron density away from the carboxylic acid group.[2] This effect stabilizes the negative charge of the carboxylate anion, making the parent acid more acidic. The magnitude of the inductive effect is distance-dependent, decreasing as the separation between the substituent and the reaction site increases.[3][4]
Resonance Effect (+R): Halogens can also exhibit a weak electron-donating resonance effect due to their lone pairs of electrons. However, for halogens, the inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids.
2.3. Steric Effects and the "Ortho Effect"
Substituents at the ortho position to a carboxylic acid group on a benzene ring can lead to an increase in acidity, a phenomenon known as the "ortho effect."[5] This is often attributed to a combination of steric and electronic factors. The bulky bromo group at the 2-position, and the adjacent phenyl ring, may force the carboxylic acid group out of the plane of its attached phenyl ring. This disruption of coplanarity can inhibit resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity.
2.4. Comparison with Structurally Related Compounds
To arrive at a reasoned prediction, we can examine the pKa values of simpler, related molecules.
Shows the effect of a phenyl substituent at the meta position.
Based on this data, we can infer the following:
The presence of a bromine atom at the ortho position in 2-bromobenzoic acid significantly lowers the pKa compared to benzoic acid (2.84 vs. 4.20).[7][8][9]
The phenyl group in the 3-position of biphenyl-3-carboxylic acid has a relatively small effect on the pKa compared to benzoic acid.[10][11]
Given that 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid has a bromo substituent ortho to the biphenyl linkage but meta to the carboxylic acid, and a phenyl group meta to the carboxylic acid, its pKa is likely to be influenced more strongly by the electronic effects of the bromine on the adjacent ring and the overall steric environment. A precise prediction is challenging without experimental data, but a value slightly lower than that of 3-biphenylcarboxylic acid (pKa ~4.14) might be anticipated, though likely not as low as 2-bromobenzoic acid.
Experimental Determination of pKa
For a definitive pKa value, experimental determination is essential. Potentiometric titration and UV-Vis spectroscopy are two robust and widely used methods.
3.1. Potentiometric Titration
This classic method involves the gradual titration of a solution of the acidic compound with a strong base of known concentration, while monitoring the pH.
Experimental Protocol:
Preparation of the Analyte Solution: Accurately weigh a sample of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like methanol or ethanol, due to the likely low water solubility of the compound).[7][8]
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
Titration: Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) to the analyte solution.
Data Collection: Record the pH of the solution after each addition of the titrant.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Figure 1: Workflow for pKa determination by potentiometric titration.
3.2. UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Experimental Protocol:
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.
Preparation of Analyte Solutions: Prepare a stock solution of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid in a suitable solvent. Add a small, constant volume of this stock solution to each of the buffer solutions.
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
Data Analysis: Identify a wavelength where the acidic (HA) and basic (A⁻) forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Computational Prediction of pKa
In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[12] Density Functional Theory (DFT) calculations combined with a suitable solvation model can provide reliable predictions.[13][14]
Computational Workflow:
Geometry Optimization: Perform geometry optimizations for both the neutral acid (HA) and its conjugate base (A⁻) in the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM).[15]
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain the Gibbs free energies.
pKa Calculation: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution.[6]
Figure 2: A generalized workflow for the computational prediction of pKa.
Recent studies have explored various DFT functionals and basis sets to improve the accuracy of pKa predictions for carboxylic acids.[12]
Conclusion
While a definitive experimental pKa value for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid remains to be reported, a thorough analysis of its structure and comparison with related compounds suggests a moderately acidic character. This guide has provided the theoretical framework for understanding the factors that govern its acidity and has detailed both experimental and computational methodologies for its precise determination. For researchers in drug development, a reliable pKa value for this compound is indispensable for building accurate ADME models and for the rational design of new chemical entities with optimized pharmacokinetic profiles.
ResearchGate. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. [Link]
ResearchGate. (2018). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]
This guide outlines the technical characterization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a sterically congested biaryl intermediate used in medicinal chemistry (e.g., for AT1 receptor antagonists or neprilysin i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical characterization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , a sterically congested biaryl intermediate used in medicinal chemistry (e.g., for AT1 receptor antagonists or neprilysin inhibitors).
Due to the specific substitution pattern (ortho-bromo, meta-carboxy relative to the biaryl axis), this compound exhibits unique solid-state properties compared to its more common isomers.
Steric Considerations: The bromine atom at position 2 is flanked by the phenyl ring (pos 1) and the carboxylic acid (pos 3). This creates significant steric strain , forcing the two aromatic rings to twist out of coplanarity to minimize repulsion between the bulky bromine and the ortho-hydrogens of the phenyl ring. This "twist" disrupts crystal packing efficiency compared to planar biphenyls (like 4-biphenylcarboxylic acid), significantly influencing the melting point.
Part 2: Melting Point Range & Analog Benchmarking
Status of Public Data:
Unlike the widely available 4-isomer (MP: ~225°C) or 2-isomer (MP: 110-114°C), the specific experimental melting point for pure 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is rarely indexed in open public databases. However, its range can be accurately estimated via structural analogs and validated through the protocols below.
Analog Data for Range Estimation
To establish a target window for your sample, we compare it to structurally similar "neighbor" molecules:
Compound
Structure Difference
Melting Point (°C)
Implication for Target
2-Bromo-3-methylbenzoic acid
Methyl instead of Phenyl at C3
135 – 138 °C
Phenyl is larger/more rigid, likely raising MP.
4-Biphenylcarboxylic acid
Para-substituted (Planar/Symmetric)
224 – 226 °C
Target is twisted/asymmetric, likely lower MP.
2-Biphenylcarboxylic acid
Missing Bromo (Less crowded)
110 – 114 °C
Bromo adds mass/polarity, likely raising MP.
Target Range Prediction:
Based on the rigidifying effect of the phenyl group vs. the methyl analog, and the packing disruption caused by the steric twist, the expected melting point range for the pure compound is 155 – 185 °C .
Note: If your sample melts significantly lower (e.g., <140°C), it likely contains solvent inclusions or unreacted starting material (e.g., 2,3-dibromobenzoic acid).
Part 3: Experimental Determination Protocols
To validate the identity and purity of your specific lot, follow this self-validating workflow.
Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard
DSC is preferred over capillary methods for this compound due to its potential for sublimation or decomposition near the melting point.
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimped lid (pinhole) is recommended to allow solvent escape if solvates are suspected.
Parameters:
Equilibrate at 40°C.
Ramp 10°C/min to 250°C.
Purge: Nitrogen (50 mL/min).
Analysis: Identify the onset temperature (
) as the melting point, not the peak maximum.
Purity Check: A sharp endotherm (width < 2°C) indicates high purity. A broad shoulder suggests eutectic impurities (likely homocoupled biphenyls).
Protocol B: Capillary Melting Point (USP <741>)
Grinding: Finely powder the sample to ensure uniform heat transfer.
Packing: Pack into a capillary tube to a height of 3 mm. Compact by tapping.
Ramp: Fast ramp (10°C/min) to 140°C, then slow ramp (1°C/min) to the melt.
Observation: Record
(first liquid drop) and (complete liquefaction).
Part 4: Synthesis & Purification Workflow
The melting point is heavily dependent on the removal of specific synthetic byproducts.
Synthesis Pathway (Suzuki Coupling)
The standard synthesis involves coupling 2-bromo-3-iodobenzoic acid (or ester) with phenylboronic acid .
Figure 1: Selective synthesis workflow ensuring the bromine atom remains intact while the iodine reacts.
Critical Impurities Affecting MP[1]
Homocoupled Biphenyls: If the catalyst is too active, phenylboronic acid may homocouple to form biphenyl, or the starting material may dimerize. These lower the MP.
Regioisomers: If the starting material was 2,3-dibromobenzoic acid, the coupling might occur at the wrong bromine (less likely if conditions are controlled, but possible), leading to 3-bromo-2-phenylbenzoic acid , which has a drastically different MP.
Palladium Scavenging: Residual Pd can act as a nucleation site, broadening the melting range. Use a scavenger resin (e.g., SiliaMetS® Thiol) before crystallization.
PubChem. Biphenyl-4-carboxylic acid Properties. (Structural comparison). National Library of Medicine.
Chatterjee, N. et al. "Ligand-free Pd-catalyzed selective Suzuki-Miyaura coupling." Journal of Organic Chemistry, 2017. (Methodology for selective coupling of halo-benzoic acids).
Literature review of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid synthesis
An In-Depth Technical Guide to the Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid Introduction The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of num...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Among its many derivatives, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid stands out as a versatile synthetic intermediate. The strategic placement of the bromine atom, the carboxylic acid, and the biphenyl twist allows for orthogonal functionalization, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive review of the primary synthetic strategies for this target molecule, grounded in mechanistic principles and supported by detailed experimental insights to aid researchers in its efficient preparation.
Retrosynthetic Analysis: Devising a Synthetic Blueprint
A logical approach to synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid begins with a retrosynthetic analysis to identify the most practical bond disconnections. The key bond to consider is the C-C bond forming the biphenyl core. This immediately suggests a cross-coupling strategy. Alternatively, the carbon-bromine bond can be installed on a pre-formed biphenyl skeleton.
Application Notes & Protocols: Synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Derivatives
Abstract The 2-bromo-[1,1'-biphenyl]-3-carboxylic acid scaffold is a highly valuable structural motif in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom for subsequen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-bromo-[1,1'-biphenyl]-3-carboxylic acid scaffold is a highly valuable structural motif in medicinal chemistry and materials science. Its unique arrangement of functional groups—a bromine atom for subsequent cross-coupling reactions, a carboxylic acid for derivatization or as a key pharmacophoric element, and a sterically demanding biphenyl core—makes it a versatile intermediate for the synthesis of complex molecules, including potent pharmaceuticals.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing these derivatives, with a strong emphasis on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will also discuss alternative methods such as Ullmann coupling and Directed ortho-Metalation (DoM), providing researchers with a comprehensive understanding of the available synthetic tools. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Biphenyl Scaffold
Biphenyl derivatives are fundamental building blocks in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2] The carboxylic acid moiety, in particular, is a crucial functional group found in over 450 marketed drugs, often contributing to target binding and modulating physicochemical properties.[4][5] The title compound class, 2-bromo-[1,1'-biphenyl]-3-carboxylic acid, combines the biphenyl core and the carboxylic acid with a strategically placed bromine atom. This halogen serves as a versatile handle for introducing further molecular complexity through a variety of cross-coupling reactions, making this scaffold an ideal starting point for library synthesis in drug discovery programs.[3]
The primary challenge in synthesizing these molecules lies in the controlled formation of the central biaryl C-C bond with high regioselectivity and yield. This guide will focus on the most robust and widely adopted methodologies to achieve this transformation.
Key Synthetic Methodologies
The construction of the [1,1'-biphenyl] core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While several methods exist, the Suzuki-Miyaura coupling is preeminent due to its mild conditions and broad functional group tolerance.[6]
The Suzuki-Miyaura Cross-Coupling Reaction
First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become the gold standard for biaryl synthesis.[7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide or triflate. For the synthesis of our target scaffold, this involves coupling a 2-bromo-3-halobenzoic acid derivative with an arylboronic acid, or more commonly, coupling 2,3-dihalobenzoic acid derivatives and selectively reacting one position, or coupling a suitable boronic acid with a dihaloarene. A highly practical route involves the coupling of 2-bromo-3-iodobenzoic acid with an appropriate arylboronic acid, where the more reactive C-I bond undergoes oxidative addition preferentially.
Causality Behind the Method:
High Functional Group Tolerance: The reaction conditions are compatible with a wide range of functional groups, including carboxylic acids, which is critical for our target molecule.
Stability and Low Toxicity of Reagents: Boronic acids are generally stable, crystalline solids that are less toxic and easier to handle than other organometallic reagents (e.g., organotins or organozincs).[7]
Mild Reaction Conditions: Reactions are typically run at moderate temperatures (room temperature to ~110 °C), preventing degradation of sensitive substrates.[7]
The Catalytic Cycle: The mechanism is a well-understood three-step cycle.[8]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity order is I > Br > Cl.[8]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[7]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[8]
Caption: General scheme of the classic Ullmann biaryl synthesis.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful regioselective strategy for functionalizing aromatic rings. [9]It relies on a "Directed Metalation Group" (DMG) that coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position. [10][11]The resulting aryllithium species can then be trapped with an electrophile or used in a subsequent cross-coupling reaction. For our target scaffold, the carboxylic acid group (or a protected version) can act as a DMG.
Causality Behind the Method:
Regiocontrol: Provides excellent and predictable control over the position of functionalization.
Halogen-Free Starting Materials: Does not necessarily require a halogenated starting material to introduce the first aryl group.
[10]
Workflow:
An aryl starting material bearing a DMG is treated with a strong base (e.g., n-BuLi, s-BuLi, or LDA) at low temperature.
[11]2. The base deprotonates the position ortho to the DMG.
This aryllithium intermediate can then be used in a transmetalation step (e.g., with ZnCl₂ or B(OiPr)₃) to generate an organozinc or boronate ester, respectively.
[9][12]4. This newly formed species can then undergo a Negishi or Suzuki-Miyaura cross-coupling reaction in a one-pot procedure.
[9][13]
Caption: Workflow for biaryl synthesis via Directed ortho-Metalation (DoM).
Experimental Protocols & Data
The following section provides a detailed, step-by-step protocol for a representative synthesis of a 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid derivative via Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Bromo-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid
This protocol describes the coupling of 3-bromo-2-iodobenzoic acid with 4-methylphenylboronic acid. The greater reactivity of the C-I bond allows for selective coupling at the 2-position.
Reactants & Reagents:
Reagent
MW ( g/mol )
Amount (mmol)
Mass/Volume
Notes
3-Bromo-2-iodobenzoic acid
326.91
1.0
327 mg
Starting Material
4-Methylphenylboronic acid
135.96
1.2
163 mg
Coupling Partner
Pd(PPh₃)₄ (Tetrakis)
1155.56
0.03
35 mg
Palladium Catalyst
Potassium Carbonate (K₂CO₃)
138.21
3.0
415 mg
Base
1,4-Dioxane
-
-
8 mL
Solvent
Water (degassed)
-
-
2 mL
Co-solvent
Procedure:
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-iodobenzoic acid (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture for 5 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. The mixture will typically turn dark grey or black.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel. Wash the aqueous phase with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (like triphenylphosphine oxide).
Acidification & Extraction: Carefully acidify the aqueous layer to pH ~2 with 1M HCl. A white precipitate of the product should form. Extract the product into ethyl acetate (3 x 25 mL).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Bromo-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid. Expected yield: 75-90%.
Characterization Data
Accurate structural confirmation is essential. The following are expected spectroscopic data points for the synthesized compound.
Technique
Expected Data
¹H NMR
Signals corresponding to the aromatic protons on both rings. The methyl group on the tolyl moiety would appear as a singlet around δ 2.4 ppm. The carboxylic acid proton will be a broad singlet at δ > 10 ppm. Aromatic protons will be in the δ 7.0-8.2 ppm range. [3][14]
¹³C NMR
Resonances for all unique carbon atoms. The carboxylic acid carbonyl carbon will be downfield (>165 ppm). Aromatic carbons will appear between δ 120-145 ppm. The methyl carbon will be around δ 21 ppm. [3][14]
IR Spec.
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). A sharp C=O stretch around 1700 cm⁻¹. C-Br stretch will be in the fingerprint region (~500-600 cm⁻¹). [3][15]
Mass Spec.
The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. [3][16]
Conclusion
The synthesis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid derivatives is a critical capability for researchers in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and reliable method, offering mild conditions and broad substrate scope. [1][15]However, a thorough understanding of alternative strategies like the classic Ullmann coupling and modern Directed ortho-Metalation provides a more complete synthetic toolkit. By following the detailed protocols and understanding the causality behind the experimental choices presented in this guide, scientists can confidently and efficiently synthesize these valuable molecular scaffolds for their research programs.
References
Benchchem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
ResearchGate. (2025, August 10). The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls.
MDPI. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
Wikipedia. (n.d.). Ullmann reaction.
BYJU'S. (2020, January 6). Ullmann Reaction.
ACS Publications. (2011, June 15). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides.
NIH. (n.d.). Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation.
PubMed. (2011, July 15). Directed ortho-metalation-cross-coupling strategies. One-pot Suzuki reaction to biaryl and heterobiaryl sulfonamides.
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
Benchchem. (n.d.). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
David Spring's group. (n.d.). Aryl–aryl coupling via directed lithiation and oxidation.
University of Rochester. (n.d.). Directed (ortho) Metallation.
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2).
Wikipedia. (n.d.). Suzuki reaction.
Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
MDPI. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Benchchem. (n.d.). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
Cheméo. (n.d.). 1,1'-Biphenyl, 2-bromo-.
PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
Abstract & Strategic Overview This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (referred to herein as Substrate-Br ). The Challenge: Substrate-Br represen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (referred to herein as Substrate-Br ).
The Challenge:
Substrate-Br represents a "worst-case scenario" for steric congestion in palladium catalysis. The reactive C-Br bond is "sandwiched" between two bulky substituents:
Position 1: A phenyl ring (part of the biphenyl core).
This 1,2,3-trisubstitution pattern creates a deep steric pocket that prevents the approach of standard phosphine ligands (e.g.,
), leading to failed oxidative addition or stalled transmetallation. Furthermore, the free carboxylic acid can protonate reactive intermediates or coordinate to the metal center, poisoning the catalyst.
The Solution:
To overcome these barriers, this protocol utilizes Dialkylbiaryl Phosphine (Buchwald) Ligands or NHC (PEPPSI) architectures. These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond while preventing catalyst deactivation.
Critical Mechanistic Insights (Expertise & Logic)
Catalyst Selection: The "Cone Angle" Imperative
Standard catalysts like
or are ineffective here. Their ligands are not electron-rich enough to insert into the hindered C-Br bond, and they lack the bulk required to force the reductive elimination of the crowded product.
Recommendation: Use XPhos Pd G3 or SPhos Pd G3 .
Why? The biaryl backbone of XPhos/SPhos provides stability, while the cyclohexyl/tert-butyl groups push electrons onto the Pd, accelerating oxidative addition. The G3 precatalyst ensures a precise 1:1 Ligand:Pd ratio and rapid activation, crucial when the substrate is difficult.
The "Free Acid" Strategy
Coupling a free carboxylic acid requires careful base management.
Mechanism: The base must first deprotonate the acid (
) to form the carboxylate ().
Stoichiometry: You need at least 3.0 equivalents of base (1 equiv to neutralize the acid, 1 equiv for the Suzuki mechanism, and 1 equiv excess to drive kinetics).
Solubility: The resulting carboxylate is ionic. A biphasic solvent system (e.g., Toluene/Water) is essential to solubilize both the organic bromide and the inorganic carboxylate/boronate species.
Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G3 System)
Recommended for medicinal chemistry and initial scale-up (mg to g scale).
Reagents:
Substrate-Br: 1.0 equiv
Boronic Acid (
): 1.2 – 1.5 equiv
Catalyst: XPhos Pd G3 (2–5 mol%)
Base:
(3.0 – 4.0 equiv)
Solvent: Toluene : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
Preparation: Charge a reaction vial (equipped with a stir bar) with Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and
(3.0 equiv).
Deoxygenation (Critical): Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen is the enemy of active Pd(0) species.
Catalyst Addition: Remove the cap briefly to add XPhos Pd G3 (0.02 equiv). Reseal and purge for another 2 minutes.
Solvent Addition: Add degassed Toluene and Water via syringe. The concentration of Substrate-Br should be roughly 0.1 M to 0.2 M.
Reaction: Heat the block/bath to 80–100 °C . Stir vigorously (1000 RPM) to ensure mixing of the biphasic layers.
Monitoring: Monitor by LCMS after 2 hours. Look for the disappearance of the bromide (M+2 peak pattern) and formation of the product.
Checkpoint: If the reaction stalls, add 1.0 equiv of additional boronic acid and 1 mol% catalyst.
Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the carboxylic acid product). Extract with EtOAc.
Protocol B: The "Robust Scale-Up" (PEPPSI-IPr)
Recommended for cost-sensitive scale-up or if phosphine contamination is a concern.
Reagents:
Catalyst: PEPPSI-IPr (1–3 mol%)
Base:
or (3.0 equiv)
Solvent: 1,4-Dioxane or THF (wet).
Methodology:
Combine Substrate-Br, Boronic Acid, Base, and PEPPSI-IPr in the reactor.
Add solvent (Dioxane).
Heat to 80 °C .
Note: PEPPSI catalysts are extremely stable to air/moisture prior to activation, making them easier to handle on large scales.
Data & Troubleshooting Guide
Reaction Optimization Matrix
Variable
Recommendation
Rationale
Ligand
XPhos > SPhos >
XPhos is superior for ortho-substituted biaryls due to its massive steric bulk which forces reductive elimination.
Base
> >
Phosphate is gentle enough to prevent protodeboronation but strong enough to activate the boronic acid.
Solvent
Toluene/
Biphasic systems solubilize the carboxylate salt while keeping the catalyst in the organic phase.
Temp
80–100 °C
High energy is required to overcome the rotational barrier of the hindered intermediates.
Self-Validating Checkpoints
The "Black Precipitate" Test: If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your catalyst has decomposed. This usually means insufficient ligand stabilization or oxygen leakage . Switch to a G3 precatalyst or re-degas.
Protodebromination (LCMS): If you see a mass corresponding to [Substrate-Br minus Br plus H], the catalytic cycle is initiating (Oxidative Addition worked) but Transmetallation failed. Fix: Increase Boronic Acid equivalents and switch to a stronger base (
).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, emphasizing the steric clash during the oxidative addition step which necessitates the use of bulky ligands.
Caption: The catalytic cycle highlighting the Oxidative Addition bottleneck caused by the 1,2,3-substitution pattern of the substrate.
References
Buchwald, S. L., et al. "Precatalysts for the Rapid Generation of 12-Electron Monoligated Palladium(0) Species." Journal of the American Chemical Society, 2013.
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck/Sigma Technical Library.
Application Note: Strategic Utilization of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
This Application Note is designed for researchers and process chemists utilizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: Analogous to 2-Bromo-3-phenylbenzoic acid derivatives) as a strategic intermediate. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists utilizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: Analogous to 2-Bromo-3-phenylbenzoic acid derivatives) as a strategic intermediate.
This guide focuses on the compound’s unique steric "ortho-lock" properties , its utility in synthesizing atropisomeric drug candidates , and its role as a precursor for tricyclic pharmacophores (e.g., phenanthridinones).
Executive Summary
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a highly specialized pharmaceutical intermediate distinguished by its 1,2,3-trisubstituted aromatic core. The presence of a bulky bromine atom at position 2—flanked by a phenyl ring at position 1 and a carboxylic acid at position 3—creates significant steric strain. This "ortho-lock" forces the biphenyl system into a twisted, non-planar conformation.
In drug discovery, this scaffold is invaluable for:
Disrupting Planarity: Improving solubility and creating novel IP space (atropisomers).
Tricyclic Core Synthesis: Serving as a direct precursor to phenanthridinones (via intramolecular Heck) and fluorenones (via Friedel-Crafts), motifs found in PARP inhibitors and antiviral agents.
Orthogonal Functionalization: The carboxylic acid and bromine handles allow for sequential, chemoselective elaboration.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7]
The "Ortho-Lock" Effect
Unlike para- or meta-substituted biphenyls, the 2-bromo substituent creates a crowded environment that restricts rotation around the C1-C1' bond.
Steric Hindrance: The bromine atom clashes with the ortho-hydrogens of the phenyl ring (Ring B), forcing a dihedral angle of ~60-90°.
Reactivity Implication: The carboxylic acid at C3 is sterically shielded by the C2-bromine. Standard amide couplings may require activation (e.g., acid chloride formation) or highly active coupling agents (HATU/HOAt).
Key Physical Properties (Predicted)
Property
Value / Description
Molecular Formula
C₁₃H₉BrO₂
Molecular Weight
277.12 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, THF; limited solubility in DCM/Water
pKa (COOH)
~3.8 - 4.2 (slightly higher than benzoic acid due to sterics)
Melting Point
>180 °C (Typical for biphenyl acids)
Synthetic Applications & Workflows
Primary Workflow: Synthesis of Phenanthridinone Scaffolds
The most high-value application of this intermediate is the synthesis of Phenanthridinones , a privileged scaffold in medicinal chemistry (e.g., PARP inhibitors like Olaparib analogs).
Mechanism:
Amidation: The C3-COOH is coupled with a primary amine.
Intramolecular Heck Reaction: A Palladium catalyst inserts into the C2-Br bond and cyclizes onto the pendant amine's aromatic ring or alkene, forming a tricyclic system.
Visualization of Synthetic Pathway
Caption: Synthetic workflow transforming the biphenyl intermediate into a tricyclic phenanthridinone pharmacophore via amide activation and Pd-catalyzed cyclization.
Rationale: Direct coupling with EDC/NHS may be sluggish due to the ortho-bromine shielding the carboxylate. Conversion to the acid chloride is recommended for quantitative yields.
Intermediate is relatively non-polar; expect elution at ~6.5–7.5 min.
NMR Validation Criteria
¹H NMR (DMSO-d₆): Look for the disappearance of the broad carboxylic acid singlet (~13.0 ppm) upon amidation.
Shift Diagnostic: The proton at position 4 (ortho to COOH, meta to Br) will show a distinct doublet or doublet-of-doublets. In the cyclized phenanthridinone product, the aromatic region simplifies, and a new downfield shift may occur due to planarization.
Safety & Handling
Corrosivity: The acid chloride intermediate is corrosive and moisture-sensitive. Handle in a fume hood.
Bromine Compounds: Organobromides can be irritants. Avoid inhalation of dust.[2]
Heavy Metals: Palladium catalysts are toxic. Ensure thorough removal (scavenging resins like SiliaMetS®) before biological testing of the final product.
References
Suzuki-Miyaura Coupling Reviews
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Chuang, T. H., et al. (2011). Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular C–H Functionalization. Journal of Organic Chemistry.
Atropisomerism in Drug Discovery
LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery and development.[3] Journal of Medicinal Chemistry, 54(20), 7005-7022. Link
Application Note & Protocol Guide: Esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry. Abstract 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The ability to efficiently convert its carboxylic acid moiety into a diverse range of esters is crucial for modulating properties such as solubility, bioavailability, and target engagement. This technical guide provides detailed protocols for the esterification of this sterically hindered biaryl carboxylic acid, offering field-proven insights into methodologies that overcome the challenges posed by its structure. We will explore two primary, robust methods: the Steglich esterification for mild, coupling-agent-driven synthesis and a modified Fischer-Speier esterification for scalable, acid-catalyzed reactions. This document is designed to equip researchers with the necessary knowledge to select and execute the optimal esterification strategy for their specific research and development needs.
Introduction: The Synthetic Challenge
The esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a notable synthetic challenge due to steric hindrance. The presence of the bulky bromine atom and the adjacent phenyl ring in the ortho positions to the carboxylic acid group significantly encumbers the carboxyl carbon, making it less accessible to nucleophilic attack by an alcohol. This steric congestion can lead to slow reaction rates and low yields under standard esterification conditions. Therefore, specialized protocols are required to achieve efficient conversion.
This guide will detail two effective methods for the esterification of this substrate, providing not only step-by-step instructions but also the underlying chemical principles that make these methods suitable for this challenging transformation.
Method 1: Steglich Esterification for Mild and Efficient Coupling
The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, room-temperature conditions. It is particularly well-suited for substrates that are sensitive to acid or high temperatures.[1][2] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[2][3]
The key to the Steglich esterification's success with sterically hindered substrates lies in the in-situ formation of a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by DMAP, to form the desired ester.
Experimental Protocol: Steglich Esterification
Materials:
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Alcohol (e.g., methanol, ethanol, or a more complex primary or secondary alcohol)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
4-Dimethylaminopyridine (DMAP)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Hexanes and ethyl acetate for chromatography
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in anhydrous DCM.
Addition of Reagents: To the stirred solution, add the alcohol (1.2 eq) followed by DMAP (0.1 eq).
Initiation of Reaction: In a separate container, dissolve DCC (1.1 eq) or EDC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed if DCC was used. Filter the reaction mixture to remove the DCU. If EDC was used, this filtration step is not necessary.
Extraction: Wash the filtrate successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure ester.[4][5]
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvent is critical as water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid.
DMAP as a Catalyst: DMAP is a more potent nucleophile than the alcohol and acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[2]
Choice of Carbodiimide: EDC is often preferred over DCC in modern synthesis as the resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up, simplifying purification.[6]
Method 2: Modified Fischer-Speier Esterification for Scalability
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] For sterically hindered substrates like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a simple acid catalyst in excess alcohol may not be sufficient. A modified approach using a strong acid catalyst and a co-solvent that allows for the azeotropic removal of water is often necessary to drive the equilibrium towards the product.[7][9]
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
Toluene or benzene
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Dean-Stark apparatus
Procedure:
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq), the alcohol (in large excess, can be used as a co-solvent), and toluene.
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) or a larger quantity of p-TsOH (e.g., 0.2 eq).
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
Reaction Monitoring: Continue refluxing for 8-24 hours or until no more water is collected in the Dean-Stark trap. Monitor the reaction progress by TLC.
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or silica gel column chromatography if necessary.
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
Strong Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[9][10]
Excess Alcohol: Using a large excess of the alcohol shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11]
Dean-Stark Apparatus: The continuous removal of water, a byproduct of the reaction, is crucial for driving the reversible Fischer esterification to completion, especially for sterically hindered substrates where the equilibrium may not be favorable.[7]
Data Presentation: Comparison of Protocols
Parameter
Steglich Esterification
Modified Fischer-Speier Esterification
Reaction Conditions
Mild (0 °C to room temperature)
Harsh (reflux temperatures)
Reagents
DCC/EDC, DMAP
Strong acid (H₂SO₄ or p-TsOH)
Substrate Scope
Broad, good for sensitive substrates
More limited, not suitable for acid-labile molecules
Byproducts
Dicyclohexylurea (DCU) or water-soluble urea
Water
Purification
Filtration and chromatography
Aqueous work-up, potentially recrystallization
Scalability
Good for lab scale
Excellent for large scale
Key Advantage
High efficiency for sterically hindered and sensitive substrates
Cost-effective and scalable
Visualization of Methodologies
General Esterification Workflow
Caption: Decision tree for selecting an appropriate esterification method.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low or no product formation
Incomplete reaction due to steric hindrance; insufficient activation of the carboxylic acid; presence of water.
Increase reaction time and/or temperature (for Fischer esterification). For Steglich, ensure reagents are fresh and anhydrous conditions are maintained. Consider using EDC instead of DCC.
Formation of N-acylurea byproduct in Steglich esterification
The O-acylisourea intermediate can rearrange to the more stable N-acylurea.
Ensure a sufficient amount of DMAP is used to facilitate the rapid reaction with the alcohol. Add the DCC solution slowly at a low temperature.
Difficult purification
Co-elution of the product with byproducts (e.g., DCU).
For Steglich, use EDC to avoid DCU formation. If DCU is present, attempt to precipitate it out from a non-polar solvent like hexanes before chromatography. Optimize the mobile phase for column chromatography.
Hydrolysis of the ester during work-up
Prolonged exposure to acidic or basic aqueous solutions.
Minimize the time the product is in contact with the aqueous layers during extraction. Ensure complete neutralization of any acid catalyst before concentration.
Conclusion
The successful esterification of the sterically hindered 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is readily achievable with the appropriate choice of methodology. The Steglich esterification offers a mild and highly effective route for laboratory-scale synthesis, particularly when dealing with sensitive functional groups. For larger-scale applications where cost and scalability are paramount, a modified Fischer-Speier esterification with azeotropic water removal provides a robust and efficient alternative. By understanding the principles behind these protocols and adhering to the detailed procedures outlined in this guide, researchers can confidently and efficiently synthesize a wide array of esters from this valuable building block, advancing their research in drug discovery and materials science.
References
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
Tapolcsányi, P., et al. (2005). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 136(7), 1129-1140.
Dodge, J. A., Trujillo, J. I., & Presnell, M. (1994). Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. The Journal of Organic Chemistry, 59(8), 234–236.
J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
McMurry, J. (2000). Organic Chemistry (5th ed.). Brooks/Cole.
Burdick, J. R., Lochhead, R., & Knudsen, H. D. (1972). U.S. Patent No. 3,705,203. Washington, DC: U.S.
Phatake, R. (2014). Esterification of 2-bromo-3-phenylpropanoic acid. ChemSpider SyntheticPages, SP765.
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438.
Neises, B., & Steglich, W. (1985).
Peters, J., Ortman, C., & Barefield, G. (n.d.).
Gajić, T., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2205.
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Coric, P., et al. (1996). U.S. Patent No. 6,103,931. Washington, DC: U.S.
Jana, S., et al. (2024). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Letters in Organic Chemistry, 21(1), 1-10.
Dow Chemical Co. (1959). U.S. Patent No. 2,876,255. Washington, DC: U.S.
Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
ChemiCuss. (2020, March 15). Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction [Video]. YouTube.
LibreTexts. (2023, January 22).
Bladt, D., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory.
The Royal Society of Chemistry. (n.d.).
ResearchGate. (2016, April 15).
Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp.
ResearchGate. (n.d.).
BenchChem. (n.d.). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide.
SIELC Technologies. (2018, February 16). [1,1'-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester.
LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid as a ligand for MOFs
Application Note: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid as a Functional Modulator for Defect-Engineered MOFs Executive Summary & Technical Rationale This guide details the application of 2-Bromo-[1,1'-biphenyl]-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid as a Functional Modulator for Defect-Engineered MOFs
Executive Summary & Technical Rationale
This guide details the application of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (2-Br-BPCA) as a specialized ligand in the synthesis of Metal-Organic Frameworks (MOFs), specifically Zirconium-based systems (e.g., UiO-66, MOF-808).
Unlike standard dicarboxylate linkers that form the MOF scaffold, 2-Br-BPCA acts as a functional modulator . Its mono-carboxylic acid group competes with structural linkers for metal coordination sites, while the ortho-bromo substituent introduces two critical functionalities:
Steric Defect Induction: The bulky bromine atom at the 2-position (ortho to the carboxylate and the phenyl ring) forces a non-planar "twisted" conformation (dihedral angle >60°), preventing dense packing and inducing hierarchical porosity.
Post-Synthetic Handle: The aryl bromide serves as a reactive site for Post-Synthetic Modification (PSM) via Suzuki-Miyaura coupling, allowing the attachment of complex drug pharmacophores to the MOF surface after crystallization.
Chemical Identity & Ligand Synthesis
Before MOF synthesis, the quality of the modulator is paramount. Commercial sources often contain the des-bromo impurity. We recommend in-house synthesis or rigorous purification.
Compound: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Formula: C₁₃H₉BrO₂
MW: 277.11 g/mol
Key Feature: The Br atom is "sandwiched" between the carboxylate and the phenyl ring, creating a "steric lock."
Protocol 1: Chemoselective Ligand Synthesis
Rationale: Direct bromination is non-selective. We utilize the reactivity difference between Aryl-Iodide and Aryl-Bromide to install the biphenyl core while preserving the bromine handle.
Result: The drug molecule is now covalently tethered to the MOF pore entrance via the biphenyl linker.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Amorphous Product
Modulator concentration too high
Reduce 2-Br-BPCA to 10 eq.
No Bromine in MOF
Modulator exchanged completely
Reduce crystallization temp to 100°C or shorten time.
Low Surface Area
Pore blockage by modulator
Perform Soxhlet extraction with Methanol/HCl (trace) to activate.
References
Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, vol. 17, no. 24, 2011, pp. 6643–6651. Link
Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Capture of Nerve Agents." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9460-9464. (Describes biphenyl-carboxylate modulators). Link
Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, vol. 22, no.[5] 24, 2010, pp. 6632–6640. (Foundation for functionalized UiO-66). Link
Garibay, S. J., & Cohen, S. M. "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications, vol. 46, no. 41, 2010, pp. 7700-7702. Link
BenchChem. "Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid."[6] BenchChem Technical Guides, 2025. (Reference for ligand structural properties). Link
Synthesis of angiotensin II receptor antagonists using biphenyl acids
Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonists (Sartans) via Biphenyl Acid Scaffolds Executive Summary & Strategic Context The "Sartan" class of drugs (Losartan, Valsartan, Irbesartan, Candes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Synthesis of Angiotensin II Receptor Antagonists (Sartans) via Biphenyl Acid Scaffolds
Executive Summary & Strategic Context
The "Sartan" class of drugs (Losartan, Valsartan, Irbesartan, Candesartan) remains the cornerstone of antihypertensive therapy, characterized by a shared pharmacophore: a biphenyl ring system bearing an acidic moiety—typically a tetrazole (a carboxylic acid bioisostere) or a carboxylic acid itself.
While early generation syntheses relied on toxic organotin reagents and linear pathways, modern industrial protocols prioritize convergent Suzuki-Miyaura coupling and "Green" Azide cycloadditions .
Critical Industry Update (Nitrosamine Crisis):
Since 2018, the discovery of carcinogenic nitrosamines (NDMA, NDEA) in sartan APIs has forced a paradigm shift in synthesis. The concurrent use of secondary amines (TEA, DMF) and nitrosating agents (sodium nitrite for azide quenching) is now strictly regulated. This guide presents nitrosamine-risk-mitigated protocols .
Retrosynthetic Architecture
The synthesis of most sartans converges on two key fragments:
The Heterocyclic Core: (e.g., Imidazole for Losartan, Spiro-imidazolinone for Irbesartan).
The Biphenyl Scaffold: Typically introduced via 4'-(bromomethyl)-2-cyanobiphenyl (OTBN) or synthesized directly via cross-coupling.
The "Biphenyl Acid" pathway refers to the construction of the biaryl system where the ortho-substituent is either a carboxylic acid or a nitrile (precursor to the tetrazole acid equivalent).
Figure 1: Convergent Retrosynthetic Strategy for Sartan APIs.
Module 1: Construction of the Biphenyl Scaffold
Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling.[1][2]
Objective: Synthesize 4'-methyl-2-cyanobiphenyl (OTBN) or the direct biaryl acid precursor.
Mechanism & Causality
The Suzuki coupling is preferred over the Gomberg-Bachmann or Ullmann reactions due to mild conditions and tolerance of the nitrile/acid functionality.
Catalyst: Pd(OAc)₂ with Triphenylphosphine (PPh₃) is the industrial workhorse.
Base: Carbonates (Na₂CO₃ or K₂CO₃) are standard.
Solvent: Toluene/Water or DME/Water biphasic systems ensure solubility of inorganic bases and organic substrates.
Protocol 1: Synthesis of 4'-Methyl-2-biphenylcarbonitrile (OTBN)
Parameter
Specification
Scale
Pilot (100 g basis)
Limiting Reagent
2-Chlorobenzonitrile (or 2-Bromobenzonitrile)
Coupling Partner
4-Tolylboronic acid
Catalyst Load
0.5 - 1.0 mol% Pd
Yield Target
>90%
Step-by-Step Workflow:
Inertion: Purge a 2L reactor with Nitrogen (N₂) for 15 mins. Why: Pd(0) species are oxygen-sensitive.
Catalyst Addition: Add Pd(OAc)₂ (0.01 eq) and PPh₃ (0.04 eq). Stir for 10 min to form the active Pd(PPh₃)₂ species in situ.
Base Addition: Add aqueous K₂CO₃ (2.0 M, 2.5 eq).
Reaction: Heat to reflux (90-100°C) for 4-6 hours. Monitor by HPLC (Target: <0.5% starting halide).
Work-up: Cool to 25°C. Separate phases. Wash organic layer with water and brine.
Scavenging: Treat organic layer with activated carbon or a metal scavenger (e.g., SiliaMetS®) to remove residual Palladium. Critical for API compliance (Pd limit <10 ppm).
Crystallization: Concentrate and crystallize from Isopropyl Alcohol (IPA).
Module 2: The "Sartan" Signature – Tetrazole Formation[3]
Methodology: [3+2] Cycloaddition using Sodium Azide.
Safety Alert: Traditional methods use Tributyltin Azide (highly toxic/persistent). Modern protocols use Zinc Chloride (ZnCl₂) or Triethylamine Hydrochloride as catalysts to activate the nitrile.
Protocol 2: Nitrile to Tetrazole Conversion (Zinc-Mediated)
This step converts the cyano group on the biphenyl ring into the tetrazole ring.[3][4]
Solvent: DMF or NMP (High boiling point required).
Workflow:
Setup: In a reactor vented to a scrubber (NaOH), charge the Cyano-intermediate (1.0 eq).
Reagent Charge: Add NaN₃ (3.0 eq) and ZnCl₂ (1.0 eq). Note: ZnCl₂ acts as a Lewis acid, coordinating to the nitrile nitrogen, lowering the activation energy for azide attack.
Reaction: Heat to 135°C for 12-24 hours.
Caution: Do not exceed 150°C to prevent thermal decomposition of azide (explosion risk).
Quenching (CRITICAL STEP FOR NITROSAMINES):
Old Method: Quench with Sodium Nitrite (NaNO₂) to destroy excess azide. STOP. This generates NO⁺, which reacts with residual DMF/amines to form carcinogenic NDMA.
New Protocol: Quench with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled pH, OR use strictly amine-free solvents if nitrite quenching is unavoidable (rarely recommended now).
Recommended: Cool to 20°C. Dilute with water. Adjust pH to 1-2 with HCl (forms the insoluble tetrazole precipitate).
Isolation: Filter the solid. The tetrazole is amphoteric but precipitates in acidic media.
The Nitrosamine Challenge:
Sartans contain a tetrazole ring.[4][5][6] The synthesis of this ring often involves steps that can inadvertently create N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA).
Mandatory QC Checks:
Impurity Type
Source
Detection Method
Limit (Acceptance)
Nitrosamines
Reaction of Azide quench (Nitrite) + Solvents (DMF/TEA)
GC-MS/MS or LC-MS/MS
< 0.03 ppm (drug dependent)
Azide Residue
Unreacted NaN₃
Ion Chromatography
< 10 ppm
Palladium
Suzuki Catalyst carryover
ICP-MS
< 10 ppm
Regioisomers
N1 vs N2 Alkylation of Heterocycle
HPLC (Reverse Phase)
< 0.1%
Self-Validating Protocol Check:
Did you use DMF? -> If yes, you CANNOT use Nitrite for quenching.
Did you use TEA? -> Test for NDEA.
Is the pH < 3 during isolation? -> Ensure adequate ventilation for Hydrazoic Acid (HN₃) gas evolution.
References
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. Link
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
European Medicines Agency (EMA). (2020). "Lessons learnt from presence of N-nitrosamine impurities in sartan medicines." EMA Regulatory Science. Link
Beutler, U., et al. (2019). "Formation of Nitrosamine Impurities in the Manufacture of Sartans." Organic Process Research & Development. Link
Roh, J., et al. (2012). "Palladium-catalyzed synthesis of biphenyl tetrazoles." Synthesis. Link
Application Notes and Protocols for the Synthesis of Liquid Crystal Mesogens from 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of calamitic (rod-like) liquid crystal mesogens starting from the versatile building block, 2-Bromo-[1,1'-biphenyl]-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of calamitic (rod-like) liquid crystal mesogens starting from the versatile building block, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid. The synthetic strategy is centered around two robust and high-yielding organic reactions: a Steglich esterification to introduce a flexible terminal chain and a subsequent Suzuki-Miyaura cross-coupling reaction to elongate the rigid molecular core. This document offers detailed, step-by-step protocols, explains the causality behind experimental choices, and outlines the essential characterization techniques required to verify the successful synthesis and mesomorphic properties of the target compounds.
Introduction: The Architectural Logic of Mesogen Design
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2] The molecules that form these phases, known as mesogens, typically consist of a rigid core and flexible terminal chains.[2][3] The anisotropy of the molecular shape is a primary driver for the formation of liquid crystalline phases, or mesophases.[4][5]
The biphenyl moiety is a foundational component in the design of many thermotropic liquid crystals due to its rigidity, linearity, and ability to promote anisotropic intermolecular interactions.[6][7] The starting material for this guide, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, is a strategic precursor. It contains three key functionalities for elaboration:
A carboxylic acid group , which can be readily converted to an ester, allowing for the introduction of various terminal alkyl or alkoxy chains. These chains influence the melting point and the type of mesophase formed.
A bromo substituent , which serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the extension of the rigid core by coupling with another aromatic unit, a critical step for achieving the necessary aspect ratio for mesophase formation.
The inherent biphenyl core , which provides the initial rigidity required for liquid crystalline behavior.
This guide will detail the synthesis of a representative calamitic mesogen, 4'-(alkoxy)-[1,1'-biphenyl]-2-yl 4-alkoxybenzoate, demonstrating a reliable pathway to novel liquid crystalline materials.
Synthetic Strategy: A Two-Stage Approach to Anisotropy
The preparation of the target mesogen is logically divided into two primary stages. This sequential approach ensures high conversion rates and simplifies purification by allowing for the isolation of a stable intermediate.
Stage 1: Esterification. The carboxylic acid group of the starting material is esterified with a phenol bearing a flexible alkoxy chain. This reaction attaches one of the terminal flexible groups. A Steglich esterification is employed due to its mild reaction conditions and high yields.
Stage 2: Suzuki-Miyaura Cross-Coupling. The bromo-functionalized biphenyl ester intermediate is then coupled with an alkoxy-substituted phenylboronic acid. This palladium-catalyzed reaction builds the final, elongated rigid core of the mesogen.[8][10][11]
This strategy provides modularity; by varying the phenol in Stage 1 and the boronic acid in Stage 2, a diverse library of mesogens can be synthesized and their structure-property relationships investigated.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh).
Core Equipment:
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
Magnetic stirrer hotplates
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Rotary evaporator
Thin-layer chromatography (TLC) equipment
Column chromatography setup
Stage 1: Synthesis of 4-alkoxyphenyl 2-Bromo-[1,1'-biphenyl]-3-carboxylate (Intermediate 1)
This protocol describes the esterification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid with 4-octyloxyphenol as a representative example.
Rationale: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction at room temperature. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst, leading to a highly efficient ester formation.
Protocol 1: Steglich Esterification
Reagent
Molar Eq.
MW ( g/mol )
Amount
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
1.0
277.11
2.77 g (10 mmol)
4-Octyloxyphenol
1.1
222.34
2.45 g (11 mmol)
Dicyclohexylcarbodiimide (DCC)
1.2
206.33
2.48 g (12 mmol)
4-Dimethylaminopyridine (DMAP)
0.1
122.17
0.12 g (1 mmol)
Dichloromethane (DCM), anhydrous
-
-
100 mL
Procedure:
To a 250 mL round-bottom flask under an inert atmosphere, add 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (2.77 g, 10 mmol), 4-octyloxyphenol (2.45 g, 11 mmol), and DMAP (0.12 g, 1 mmol).
Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
In a separate beaker, dissolve DCC (2.48 g, 12 mmol) in 20 mL of anhydrous DCM.
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15 minutes.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.
Wash the filter cake with a small amount of DCM.
Concentrate the filtrate using a rotary evaporator.
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ester intermediate.
Stage 2: Synthesis of the Final Mesogen via Suzuki-Miyaura Coupling
This protocol details the coupling of the bromo-intermediate with 4-ethoxyphenylboronic acid.
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[9] A palladium catalyst, typically with phosphine ligands, facilitates the coupling between the organobromide (Intermediate 1) and the organoboron compound. A base (e.g., potassium carbonate) is essential for the transmetalation step in the catalytic cycle.[10]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Reagent
Molar Eq.
MW ( g/mol )
Amount
Intermediate 1
1.0
481.42
4.81 g (10 mmol)
4-Ethoxyphenylboronic acid
1.5
165.99
2.49 g (15 mmol)
Tetrakis(triphenylphosphine)palladium(0)
0.03
1155.56
0.35 g (0.3 mmol)
Potassium Carbonate (2M aq. solution)
3.0
138.21
15 mL
Toluene
-
-
100 mL
Procedure:
To a 250 mL round-bottom flask, add Intermediate 1 (4.81 g, 10 mmol), 4-ethoxyphenylboronic acid (2.49 g, 15 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.35 g, 0.3 mmol).
Add 100 mL of toluene to the flask.
Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.
Add the 2M aqueous potassium carbonate solution (15 mL).
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously for 8-12 hours under an inert atmosphere.
Monitor the reaction by TLC until the starting bromide is consumed.
Cool the reaction to room temperature and transfer the mixture to a separatory funnel.
Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution using a rotary evaporator.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture). The choice of solvent will depend on the specific mesogen synthesized. Zone refining can be employed for ultra-high purity if required.[12]
Visualization of the Synthetic Workflow
The following diagram illustrates the two-stage synthetic pathway.
Caption: Synthetic workflow for the preparation of biphenyl-based mesogens.
Characterization of Liquid Crystalline Properties
Once the final product is synthesized and purified, its liquid crystalline properties must be characterized.
Polarizing Optical Microscopy (POM)
Principle: POM is the most crucial technique for the initial identification of liquid crystalline phases.[4][13] Anisotropic materials, like liquid crystals, are birefringent, meaning they have different refractive indices depending on the polarization and propagation direction of light.[4] When a thin sample of the mesogen is placed between crossed polarizers, the LC phase will transmit light, revealing characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic).[14]
Protocol:
Place a small amount of the purified compound on a clean glass microscope slide and cover with a coverslip.
Position the slide on a hot stage attached to the polarizing microscope.
Heat the sample above its melting point until it becomes an isotropic liquid (a completely dark field of view).
Slowly cool the sample (e.g., at 1-5 °C/min).
Observe the sample through the eyepiece as it cools. The appearance of bright, textured regions upon cooling from the isotropic liquid indicates the transition to a mesophase.
Record the temperatures at which phase transitions occur and capture images of the characteristic textures. Nematic phases often show a "schlieren" or "marbled" texture, while smectic phases exhibit "focal conic" or "fan-shaped" textures.[15][16]
Differential Scanning Calorimetry (DSC)
Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[2][4] Phase transitions, such as melting (crystal to mesophase or isotropic liquid) and clearing (mesophase to isotropic liquid), are associated with a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow.[13]
Protocol:
Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan and seal it.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the clearing point observed in POM.
Cool the sample at the same rate back to room temperature.
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
The peak maximum of the endotherms (on heating) or exotherms (on cooling) corresponds to the phase transition temperatures. The area under the peak is proportional to the enthalpy of the transition.
Structural Confirmation
Standard spectroscopic techniques are used to confirm the chemical structure of the intermediate and final products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the molecule by showing the expected chemical shifts, integrations, and coupling patterns for all protons and carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (~1735 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.[7][14]
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Expected Results and Data Interpretation
The successful synthesis will yield a pure, crystalline solid at room temperature. Upon heating, the compound should exhibit one or more liquid crystalline phases before transitioning to an isotropic liquid.
Table of Expected Phase Transitions:
Transition
Abbreviation
Typical DSC Peak
POM Observation
Crystal to Mesophase
K → N or K → Sm
Sharp, strong endotherm
Appearance of a bright, textured fluid
Mesophase to Mesophase
Sm → N
Sharp, weak endotherm
Change in texture
Mesophase to Isotropic
N → I or Sm → I
Sharp endotherm
Disappearance of all texture (dark field)
The combination of POM and DSC data provides definitive evidence of the thermotropic liquid crystalline nature of the synthesized material.[2] The specific transition temperatures and the type of mesophase observed will be highly dependent on the length and nature of the terminal alkoxy chains attached in Stages 1 and 2.
References
Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core. Beilstein Journal of Organic Chemistry. [Link]
Introduction to Liquid Crystals. University of Duisburg-Essen. [Link]
Characterization techniques for liquid crystal materials and its application in optoelectronics devices. AIP Conference Proceedings. [Link]
Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]
Characterization of Liquid Crystals: A Literature Review. International Letters of Chemistry, Physics and Astronomy. [Link]
Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals. ResearchGate. [Link]
Characterization and Mesomorphic Behavior of Liquid Crystals Doped with Nano – Powder. SciSpace. [Link]
Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals. OUCI. [Link]
Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [Link]
Synthesis of new mesogens and investigation of their liquid crystalline properties. Academisch Repositorium. [Link]
Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases. Materials Advances (RSC Publishing). [Link]
Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [Link]
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI. [Link]
Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [Link]
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. [Link]
(PDF) ChemInform Abstract: Liquid Crystals of the Twenty-First Century - Nematic Phase of Bent-Core Molecules. ResearchGate. [Link]
Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. [Link]
Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. MDPI. [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
Preparation of bromo acids and esters.
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. [Link]
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate. [Link]
Purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid via recrystallization
The following technical guide addresses the purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0 or analogous derivatives). This guide is structured as a Tier 3 Technical Support resource, designe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0 or analogous derivatives). This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers encountering specific purity issues.
Document ID: TS-PUR-BP-023 | Version: 2.1 | Status: Active
High Solubility: Ethanol, Methanol, THF, Ethyl Acetate (Hot).
Low Solubility: Water, Hexanes, Heptane (Cold).
pKa: ~4.0–4.5 (Carboxylic acid moiety).
Expert Insight: The 2-position bromine and 3-position carboxylic acid create a steric "twist" in the biphenyl system, preventing planarity. This often increases solubility in organic solvents compared to flat para-isomers (e.g., 4,4'-derivatives), making "oiling out" a common failure mode during recrystallization if cooling is too rapid.
Standard Purification Protocol
Recommended Method: Mixed-Solvent Recrystallization (Ethanol/Water)
Rationale: This system leverages the high solubility of the carboxylic acid in hot ethanol and the "salting out" effect of water to selectively precipitate the product while leaving polar boronic acid impurities in the supernatant.
Step-by-Step Workflow
Dissolution: Suspend crude solid in Ethanol (95%) at 5 mL/g. Heat to reflux (approx. 78°C) until fully dissolved.
Note: If insolubles remain after 10 mins, perform a hot filtration (Step 2).
Pd Scavenging (Optional but Recommended): If the crude is grey/brown, add activated charcoal (5 wt%) or a thiol-functionalized silica scavenger. Stir at reflux for 15 mins, then filter hot through Celite.
Nucleation: Remove heat. While the solution is still hot (~60°C), slowly add warm Water (50-60°C) dropwise until a persistent turbidity (cloudiness) is observed.
Target Ratio: Typically 2:1 to 1:1 Ethanol:Water.
Crystallization: Re-heat slightly to dissolve turbidity, then allow the flask to cool to room temperature slowly (over 2–3 hours) with gentle stirring.
Critical: Do not use an ice bath immediately; this causes oiling out.
Isolation: Cool to 0–5°C for 1 hour. Filter the white crystalline solid. Wash with cold 1:1 EtOH/Water.
Drying: Vacuum dry at 45°C for 12 hours.
Troubleshooting & FAQs
Direct solutions to common failure modes.
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The solution is likely too concentrated, or the polarity difference between the solvent and anti-solvent is too aggressive. The steric bulk of the Br/COOH groups lowers the melting point, making the compound prone to separating as a liquid phase.
Corrective Action:
Re-heat the mixture until the oil dissolves.
Add Seeding Crystals: Add a few milligrams of pure product (if available) at 5–10°C below the saturation temperature.
Change Solvent System: Switch to Ethyl Acetate / Heptane . Dissolve in minimum hot EtOAc, then add hot Heptane until cloudy. This system is less polar and often avoids the "oiling" seen with aqueous mixtures.
Issue 3: "Yield is significantly lower than expected (<50%)."
Diagnosis: The compound is too soluble in the mother liquor (likely too much Ethanol).
Corrective Action:
Concentrate: Rotovap the mother liquor to half volume and cool again to recover a second crop.
pH Adjustment: Ensure the pH of the water used in the solvent mix is neutral or slightly acidic (pH 3-4). If the water is basic (pH > 7), the carboxylic acid will deprotonate and stay in solution.
Diagnosis: Boronic acids often co-crystallize with biphenyl acids due to similar solubility.
Corrective Action:
Oxidative Wash: Before recrystallization, suspend the crude material in water and treat with a mild oxidant (e.g., dilute H₂O₂) to convert residual boronic acid to the more water-soluble phenol, which stays in the mother liquor.
Solvent Switch: Use Toluene .[1][2] Boronic acids are generally less soluble in hot toluene than biphenyl carboxylic acids.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification pathway based on crude material characteristics.
Figure 1: Decision tree for purification optimization, addressing Pd contamination and phase separation issues.
Solvent Selection Data
Comparative data for solvent selection based on impurity profile.
Solvent System
Polarity
Primary Use Case
Risk Factor
Ethanol / Water
High
General purification; removal of inorganic salts.
Oiling out if water added too fast.
Ethyl Acetate / Heptane
Medium
Removal of polar impurities; prevents oiling.
Lower yield if Heptane ratio is too high.
Toluene
Low
Removal of boronic acids; high-purity final polish.
Requires higher temperatures (BP 110°C).
Acetic Acid / Water
High
Very crude material; highly effective for Pd removal.
Difficult to dry; corrosive.
References
General Synthesis & Purification of Biphenyl Acids:
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
Solvent Selection for Carboxylic Acids:
Padias, A. B. (2011). Making the Connections: A How-To Guide for Organic Chemistry Lab Techniques.
Pd Removal Strategies:
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
Process Scale-Up of Biphenyl Derivatives:
Smith, G., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative.
Overcoming steric hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid reactions
Technical Support Center: Case #8821 Topic: Overcoming Steric Hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds Status: Open Ticket Assigned Specialist: Senior Application Scientist, Process Chemistry Div....
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Case #8821Topic: Overcoming Steric Hindrance in 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Scaffolds
Status: Open Ticket
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
User Issue Summary
Users working with 2-bromo-[1,1'-biphenyl]-3-carboxylic acid frequently report stalled reactions. The core issue is the 1,2,3-substitution pattern : the bulky bromine atom at position 2 is "sandwiched" between the phenyl ring at position 1 and the carboxylic acid at position 3. This creates a "conical" steric block that deactivates both the carboxylic acid (toward nucleophilic attack) and the bromide (toward oxidative addition).
This guide provides high-fidelity troubleshooting for the two most common failure modes: Amidation/Esterification Failure and Cross-Coupling Stagnation .
Module A: The "Impossible" Amidation (C3 Functionalization)
User Complaint: "I’ve tried EDC/HOBt, HATU, and T3P, but my conversion is <10%. I see starting material and hydrolyzed active ester."
Root Cause Analysis:
Standard coupling reagents (HATU/EDC) form an active ester intermediate. In your molecule, the ortho-bromine and the ortho-phenyl ring create a steric wall. The amine nucleophile cannot physically approach the carbonyl carbon to collapse the tetrahedral intermediate. You need a "high-energy" intermediate that is less sterically demanding than the bulky OBt/OAt esters.
Solution: The Ghosez Reagent Protocol
Do not use thionyl chloride (
); the thermal requirements often degrade this specific biphenyl system. The gold standard for sterically occluded acids is Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts the acid to an acid chloride under neutral conditions at room temperature.
Protocol:
Dissolution: Dissolve 1.0 eq of the carboxylic acid in dry DCM.
Activation: Add 1.2 eq of Ghosez’s Reagent dropwise at 0°C.
Monitoring: Stir at RT for 1–2 hours. Validation: Aliquot into MeOH; if the acid is fully activated, you will see the methyl ester exclusively by LCMS.
Coupling: Add 1.5 eq of the amine and 2.0 eq of DIPEA (or dry Pyridine). Stir at RT.
Why this works: The Ghosez reagent forms a chloroenamine intermediate that collapses to the acid chloride. The acid chloride is the smallest possible electrophile (
is smaller than ), allowing the amine to penetrate the steric shield.
Figure 1: Activation pathway using Ghosez Reagent. The small radius of the chloride leaving group is critical for overcoming the ortho-biphenyl steric clash.
User Complaint: "I am trying a Suzuki coupling at the bromine, but the catalyst dies (Pd black formation) or I get de-halogenation."
Root Cause Analysis:
The C2-Bromine is electronically activated but sterically deactivated.
Oxidative Addition: The adjacent phenyl ring prevents the standard
species from approaching.
Reductive Elimination: Even if the metal inserts, the resulting complex is so crowded that transmetallation is slow, leading to catalyst decomposition.
Solution: Ligand Engineering (The Buchwald Strategy)
You must use dialkylbiaryl phosphine ligands (Buchwald Ligands).[1] For this specific ortho-ortho' substituted system, SPhos or XPhos are non-negotiable.
Why SPhos?
Structure: SPhos has methoxy groups on the ligand's biaryl backbone. These provide a secondary interaction with the Pd center, stabilizing the monoligated species
.
Mechanism: The bulky ligand forces the formation of a highly reactive
species (rather than the inactive ), which is small enough to undergo oxidative addition into the crowded C-Br bond.
Recommended Protocol (Suzuki-Miyaura):
Component
Equivalent
Notes
Substrate
1.0 eq
Protected ester/amide preferred over free acid.
Boronic Acid
1.5 eq
Use Pinacol esters if the acid is unstable.
Catalyst
0.02 - 0.05 eq
Pd(OAc)2 + SPhos (1:2 ratio) OR Pd-SPhos G4 precatalyst.
Base
3.0 eq
(anhydrous) or .
Solvent
0.1 M
Toluene/Water (10:1) or 1,4-Dioxane/Water.
Temp
80–100°C
High temp required to overcome rotational barrier.
Troubleshooting Checklist:
Is the catalyst turning black immediately? Oxygen ingress. SPhos is air-sensitive in solution. Sparge solvents with Argon for 20 mins.
No conversion? Switch to XPhos . The isopropyl groups on XPhos provide slightly different steric coverage that may accommodate the specific twist of your biphenyl acid.
Figure 2: The Catalytic Cycle. The "Steric Gate" at Oxidative Addition is the failure point for standard ligands (
), requiring the bulk of SPhos/XPhos to facilitate entry.
Module C: The "Ghost" Peaks (Atropisomerism)
User Complaint: "My NMR looks like a mixture of impurities, but LCMS shows a single peak. Is my compound decomposing?"
Technical Insight:
You are likely observing atropisomerism . The steric bulk between the Br (C2), COOH (C3), and the phenyl ring (C1') prevents free rotation around the central biphenyl bond. The molecule is locked in a twisted conformation.
If the rotation is slow on the NMR timescale, you will see broadened peaks or distinct sets of signals for the rotamers.
Validation Test:
Run a Variable Temperature (VT) NMR in DMSO-d6. Heat the sample to 80°C or 100°C.
Result: If the peaks sharpen and coalesce into a single set of signals, you have a pure compound with restricted rotation.
Action: No purification needed. Report spectra at elevated temperature.
References
Ghosez Reagent for Hindered Amidation
Ghosez, L., et al. "Use of 1-chloro-N,N,2-trimethyl-1-propenylamine in the synthesis of amides and peptides." Organic Syntheses, Coll. Vol. 6, p. 282 (1988).
Buchwald Ligands (SPhos)
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696 (2005).
Mechanism of Hindered Cross-Coupling
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473 (2008).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Coupling OptimizationSubject: 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid (Suzuki-Miyaura Coupling)
Ticket ID: ORG-SYN-8821
Status: Open for Optimization
Executive Summary: The "Sandwich" Challenge
You are attempting a Suzuki-Miyaura coupling on 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid . This is not a standard substrate. You are dealing with a 1,2,3-trisubstituted arene where the reactive center (Bromine at C2) is flanked by a bulky phenyl ring (C1) and a carboxylic acid (C3).
The Problem: The steric congestion creates a massive activation energy barrier for the Palladium catalyst to insert into the C-Br bond (Oxidative Addition).
The Risk: Increasing temperature to overcome this barrier often leads to catalyst decomposition (Pd black) or protodeboronation of your boronic acid partner before coupling occurs.
The Solution: You cannot rely on temperature alone. You must couple thermal management with ligand acceleration .
Module 1: The Thermal Window & Ligand Selection
The reaction temperature for this specific substrate is not a fixed number; it is a variable dependent on your ligand choice.
The "Standard" Trap (80°C with PPh3)
Scenario: Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ at reflux (80°C).
Outcome: <10% conversion.
Why: Triphenylphosphine (PPh₃) is not electron-rich enough to facilitate oxidative addition into this sterically crowded C-Br bond at 80°C. If you heat to 120°C to force it, the catalyst degrades.
The Optimized Window (100°C - 110°C with Buchwald Ligands)
Recommendation: Use SPhos or XPhos .
Why: These dialkylbiarylphosphine ligands are electron-rich (accelerating oxidative addition) and extremely bulky (accelerating reductive elimination). They form a stable, monoligated Pd(0) species that survives higher temperatures.
Target Temp: 100°C in Toluene/Water or Dioxane/Water.
The Microwave Option (120°C - 140°C)
Recommendation: High-power irradiation for short bursts (10-30 mins).
Benefit: Overcomes the steric activation barrier instantly. The short duration prevents the slow degradation of the catalyst and the protodeboronation of the boronic acid.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turns black after 1 hour, and I see starting material. What happened?Diagnosis: Catalyst Decomposition ("Pd Black").
The Cause: You likely used a standard catalyst (like Pd(PPh₃)₄) at too high a temperature (>90°C). The ligand dissociated, and the Palladium aggregated into inactive metal.
The Fix: Switch to a precatalyst system like Pd₂(dba)₃ + SPhos (1:2 ratio). The SPhos ligand binds tightly and protects the Pd center even at 110°C.
Q2: The starting material is consumed, but I only isolated the hydrolyzed product (debrominated biphenyl).Diagnosis: Protodeboronation.
The Cause: The reaction temperature was too high for the boronic acid partner, or the base was too strong.
The Fix:
Lower Temp: Drop to 90°C but extend time.
Base Switch: If using K₂CO₃, switch to K₃PO₄ (anhydrous). Phosphate is often gentler and stabilizes the boronic acid.
Slow Addition: Add the boronic acid in portions over 2 hours.
Q3: The carboxylic acid group seems to be killing the catalyst. Should I esterify first?Diagnosis: Carboxylate Poisoning / Solubility Mismatch.
The Cause: The free carboxylic acid deprotonates to form a carboxylate anion (-COO⁻). This can coordinate to the Pd, forming an unreactive "resting state" species. It also makes the molecule water-soluble, potentially separating it from the catalyst in the organic phase.
The Fix:
Option A (No Protection): Use 3.5 equivalents of base . (1 eq to neutralize the acid, 2-2.5 eq for the Suzuki cycle). Use a solvent system that dissolves both phases, like 1,4-Dioxane/Water (4:1) .[1]
Option B (Protection): Yes, converting to a Methyl Ester is highly recommended if the reaction fails twice. It removes the solubility issue and the coordination risk.
Module 3: Optimized Experimental Protocol
Protocol: High-Steric Suzuki Coupling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
Reagents:
Substrate: 1.0 equiv
Boronic Acid: 1.5 equiv
Catalyst: Pd(OAc)₂ (5 mol%)
Ligand: SPhos (10 mol%) (Critical for sterics)
Base: K₃PO₄ (3.5 equiv)
Solvent: Toluene / Water (10:1 ratio) or Dioxane / Water (4:1)
Step-by-Step:
Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base. Cycle Vacuum/Argon 3 times. Oxygen is the enemy of active ligands.
Catalyst Prep: In a separate vial under Argon, mix Pd(OAc)₂ and SPhos in the solvent. Stir for 5 mins to form the active catalytic species (Yellow/Orange solution).
Initiation: Syringe the catalyst solution into the main vessel.
Thermal Ramp:
Oil Bath: Heat to 100°C . Vigorous stirring is essential.
Microwave: Ramp to 120°C over 2 mins, hold for 20 mins.
Workup: Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid product), then extract with Ethyl Acetate.
Module 4: Visualization & Logic
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for optimizing temperature and conditions based on reaction intermediates observed.
Diagram 2: The Steric "Sandwich" Mechanism
Caption: Visualization of the steric hindrance at the oxidative addition step, necessitating high energy or active ligands.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6][7] Accounts of Chemical Research.
Relevance: Establishes SPhos/XPhos as the standard for hindered substr
Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[3][4][5][8][9] Springer.
Relevance: Foundational text on the mechanism and temperature dependence of oxid
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[10]
Relevance: Specifically discusses the "ortho-substituted" effect and c
Deng, J. Z., et al. (2004). Microwave-Assisted Suzuki-Miyaura Coupling. The Journal of Organic Chemistry.
Relevance: Validates the use of microwave irradiation to overcome steric barriers in carboxylic acid-containing substr
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Application Support Center.Subject: Brominated Biphenyl Acids (BBAs) – Stability, Degradation, and Handling.
Ticket ID: BBA-STAB-Guide-v4.2
This guide addresses the specific instability modes of brominated biphenyl acids. Unlike standard aromatic acids, BBAs possess a "Trojan Horse" structural vulnerability: the carbon-bromine (C-Br) bond within a conjugated biphenyl system. This creates a unique reactivity profile where photodebromination and reductive instability often outpace standard oxidative degradation.
Module 1: The Primary Threat – Photochemical Instability
The most frequent user complaint regarding BBAs is the appearance of "impurity peaks" in HPLC/LC-MS analysis after short-term storage. In 90% of cases, this is due to Photodebromination .
The Mechanism
The C-Br bond energy (~65–70 kcal/mol) is significantly lower than C-H or C-Cl bonds. Upon exposure to UV or even ambient fluorescent light, the biphenyl core acts as an antenna, absorbing photons and promoting the molecule to an excited singlet state. This leads to homolytic fission of the C-Br bond, generating a highly reactive aryl radical.
Crucial Insight: The degradation product is not just a "broken" molecule; the aryl radical actively abstracts a hydrogen atom from the solvent. Therefore, your choice of solvent dictates the degradation rate.
Visualization: Photodebromination Pathway
The following diagram illustrates the degradation cascade in a hydrogen-donating solvent (e.g., Methanol).
Figure 1: Mechanism of photodebromination.[1] The aryl radical abstracts hydrogen from the solvent, resulting in a mass shift of M-78 (loss of Br [79] + gain of H [1]).
Users often store stock solutions in methanol or ethanol due to solubility. This is a critical error for long-term storage of BBAs. Alcohols are excellent hydrogen donors, accelerating the radical propagation step described above.
Solvent Risk Assessment Table
Solvent Class
Representative Solvents
Risk Level
Mechanism of Risk
Recommended Usage
Protic / H-Donor
Methanol, Ethanol, Isopropanol
HIGH
Facilitates rapid hydrodebromination upon light exposure [1].
Immediate use only.
Aprotic Polar
DMSO, DMF
MODERATE
Good solubility, but hygroscopic. Can facilitate nucleophilic attack if basic impurities exist.
Preferred for Stock (Dark, -20°C).
Aprotic Non-Polar
Toluene, Hexane
LOW
Low H-donor capacity, but BBAs often have poor solubility here.
Extraction only.
Nitrile
Acetonitrile
LOW/MED
Stable, but lacks the solubility power of DMSO for high-concentration stocks.
Analytical Mobile Phase.
Standard Operating Procedure (SOP): Reconstitution & Storage
Objective: Minimize photon flux and radical initiation.
Vial Selection: Use Amber borosilicate glass exclusively. If amber vials are unavailable, wrap clear vials in aluminum foil before adding solvent.
Dissolution:
Preferred Solvent: Anhydrous DMSO or Acetonitrile .
Avoid: Methanol or Ethanol for stocks > 24 hours.
Headspace Purging:
Argon or Nitrogen flush is mandatory. Oxygen can form peroxy radicals, leading to hydroxylated byproducts (phenols) [2].
Temperature: Store at -20°C . Lower temperatures reduce the kinetic energy available for radical propagation.
Module 3: Troubleshooting & FAQs
Q1: "I see a new peak in my LC-MS at [M-78] relative to my parent mass. Is this a synthesis impurity?"
Diagnosis: This is likely Hydrodebromination .
Explanation: Bromine (Mass ~79) is lost and replaced by Hydrogen (Mass ~1). The net loss is 78 Da.
Root Cause: The sample was likely exposed to light while dissolved in a protic solvent (e.g., sitting in the autosampler tray in Methanol/Water).
Solution:
Check the autosampler temperature (keep at 4°C).
Use amber autosampler vials.
Verify if the peak grows over time with repeated injections.
Q2: "My solid powder has turned from white to yellow/brown."
Diagnosis:Quinone formation or Radical Coupling .
Explanation: If the acid functionality allows for intermolecular H-bonding (dimerization), the biphenyl rings are held in close proximity. Radical formation can lead to C-C coupling between rings or oxidation to quinoid structures, which are highly colored.
Solution: Re-purify via recrystallization. Store solid under Argon.
Q3: "The compound precipitated from my aqueous buffer."
Diagnosis:pKa mismatch / Pi-Stacking .
Explanation: Biphenyl acids are hydrophobic. The carboxylic acid group (pKa ~4–5) must be ionized to maintain solubility in water.
Solution: Ensure the buffer pH is > 7.0. If precipitation persists, the planar biphenyl rings may be "pi-stacking." Add a chaotropic agent or surfactant, or increase organic co-solvent (DMSO) percentage.
Module 4: Decision Tree for Handling
Use this workflow to determine the optimal handling path for your specific experiment.
Figure 2: Decision matrix for storage and handling based on physical state and solvent.
References
Erikson, M. D., et al. "Photochemical degradation of polybrominated biphenyls (PBBs)." Environmental Health Perspectives, 1983. (Note: Foundational text on PBB photolysis mechanisms).
Rayne, S., et al. "Photocatalytic degradation of polybrominated diphenyl ethers." Journal of Environmental Science and Health, 2006. (Demonstrates the solvent-dependent radical pathways applicable to brominated aromatics).
Popa-Burke, I., et al. "The effect of initial purity on the stability of solutions in storage."[2] Journal of Biomolecular Screening, 2014.[2] (Validates DMSO stock stability protocols).
Lipshutz, B. H., et al. "Reductions of aryl bromides in water at room temperature." Tetrahedron Letters, 2015.[3] (Highlights the susceptibility of aryl bromides to reduction in aqueous/micellar environments).
Technical Support Center: Purity Assurance for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
Executive Summary & Technical Context[1][2][3][4][5][6][7] The Challenge: Synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a unique challenge due to the extreme steric congestion at the C2 position. Whethe...
The Challenge:
Synthesizing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid presents a unique challenge due to the extreme steric congestion at the C2 position. Whether you are utilizing Directed Ortho Metalation (DoM) or Suzuki-Miyaura cross-coupling , the thermodynamic and kinetic preference often favors the formation of regioisomers (specifically the 4-bromo and 6-bromo analogs) which are thermodynamically more stable and planar.
The "Sandwich" Effect:
The target molecule features a bromine atom "sandwiched" between a phenyl ring (C1) and a carboxylic acid (C3). This forces the biphenyl system into a highly twisted, non-planar conformation (dihedral angle >60°) to relieve steric strain. In contrast, the contaminants (4-bromo or 6-bromo isomers) adopt a more planar geometry. We will exploit this difference in molecular planarity for purification.
Diagnostic Module: Identifying Your Contaminant
Before attempting purification, you must confirm the identity of your impurity. Isomers often co-elute on standard LC-MS gradients due to identical mass and similar polarity. 1H NMR is the definitive diagnostic tool.
The "Singlet" Test
Target Molecule (2-Bromo): The central benzene ring has protons at positions 4, 5, and 6. These are all adjacent. You should see NO isolated singlets on the central ring. You will see a pattern of Doublet-Triplet-Doublet.
Common Impurity (4-Bromo or 6-Bromo): Both impurities possess a proton at position 2 (between the phenyl and carboxyl) which has no adjacent neighbors. This appears as a distinct Singlet downfield (~7.8 - 8.2 ppm).
Figure 1: NMR Diagnostic Decision Tree for Regioisomer Confirmation.
Use this as the first-line defense. It exploits the fact that the planar impurities pack differently in a crystal lattice than the twisted target molecule.
The Logic: The planar impurities (4-bromo) tend to have higher lattice energy and lower solubility in non-polar solvents compared to the twisted, bulky 2-bromo target.
Step-by-Step Methodology:
Dissolution: Dissolve crude solid in minimum boiling Ethanol/Toluene (1:4 ratio) . The toluene acts as the discriminator; the ethanol aids initial solubility.
Reflux: Heat to reflux until clear. If insolubles remain, hot filter immediately (impurities often crystallize first).
Controlled Cooling: Allow the solution to cool slowly to room temperature over 4 hours. Do not use an ice bath yet. Rapid cooling traps impurities.
Seeding (Optional): If you have a pure seed crystal, add it at 40°C.
Filtration: Filter the precipitate.
Critical Check: Analyze the filtrate (mother liquor) vs. the precipitate by NMR.
Outcome: Often, the precipitate is enriched in the planar impurity (4-Br), and the filtrate contains the twisted target (2-Br). Evaporate the filtrate to recover the product.
Protocol B: The "Ester-Loop" Purification
Use this if Crystallization fails. Separation is often easier at the ester stage due to the removal of hydrogen bond dimerization.
The Logic: Converting the acid to a methyl ester removes the strong hydrogen bonding of the carboxylic acid, amplifying the difference in polarity caused by the bromine position. The 2-bromo ester is significantly more sterically hindered, affecting its interaction with silica.
Workflow Diagram:
Figure 2: The "Ester-Loop" workflow for difficult isomer separations.
Detailed Steps:
Esterification: Reflux crude acid in Methanol (0.5 M) with catalytic H2SO4 (5 mol%) for 12 hours. Monitor by TLC.
Workup: Concentrate, dissolve in EtOAc, wash with NaHCO3.
Chromatography: Perform Flash Chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient 0% -> 10% EtOAc in Hexanes.
Observation: The 2-bromo ester usually elutes first (less polar interaction due to steric shielding of the ester carbonyl by the ortho-bromine) compared to the 4-bromo ester.
Hydrolysis: Dissolve pure ester in THF:Water (3:1). Add LiOH (3 eq). Stir at RT until conversion is complete. Acidify with 1M HCl to precipitate pure product.
Synthesis Optimization (Prevention)
If you are synthesizing this material in-house via Directed Ortho Metalation (DoM) , the contamination is likely occurring during the lithiation step.
Parameter
Recommendation
Scientific Rationale
Temperature
-78°C (Strict)
At higher temps (>-40°C), the kinetic preference for the C2 position (coordination to carboxylate) is overcome by the thermodynamic stability of the C4-lithio species (steric relief).
Base Choice
s-BuLi / TMEDA
sec-Butyllithium is more reactive and less aggregated than n-BuLi. TMEDA breaks up aggregates, increasing the kinetic basicity to favor the coordination-directed deprotonation at C2.
Quench
Inverse Addition
Cannulate the lithiated species into the bromine solution. This prevents "halogen dance" side reactions where the formed product reacts with unreacted lithiated species.
Frequently Asked Questions (FAQ)
Q1: Why does my product have a melting point range of >5°C?A: You likely have a eutectic mixture of isomers. Even 5% contamination of the 4-bromo isomer can significantly depress the melting point. Do not rely on melting point for purity; use qNMR (Quantitative NMR) or HPLC.
Q2: Can I use acid-base extraction to separate the isomers?A:No. The pKa difference between the 2-bromo and 4-bromo benzoic acid derivatives is negligible (< 0.2 pKa units). Both will extract into the aqueous base layer simultaneously.
Q3: In the "Ester-Loop" method, why does the 2-bromo isomer elute first?A: This is due to Steric Inhibition of Resonance . The bulky bromine at C2 twists the carbonyl group out of plane with the benzene ring. This reduces the polarity of the ester carbonyl and shields it from interacting strongly with the silica silanols, resulting in a higher Rf value (elutes earlier).
Q4: I see a small impurity at 0.5% in HPLC but my NMR looks clean. Is it the isomer?A: Likely not. Isomers usually have similar response factors. If NMR is clean (no singlet), this HPLC peak might be de-brominated material ([1,1'-biphenyl]-3-carboxylic acid), which is a common byproduct of Suzuki coupling if the catalyst cycle is interrupted (protodeboronation).
References
Regioselectivity in DoM: Mortier, J., et al. "The expedient and regioselective metalation of unprotected 2-, 3- and 4-biphenyl carboxylic acids." Eur. J. Org.[1] Chem., 2006, 174.[1] Link
Suzuki Coupling Protocols: BenchChem Technical Review. "Synthesis of biphenyl carboxylic acid derivatives via Suzuki-Miyaura cross-coupling." Link
Steric Hindrance in Ester Hydrolysis: "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metab Pharmacokinet, 2021.[2] Link
Purification of Isomeric Halides: "Process for the separation of two isomers... 1-phenyl-2-bromoethane."[3] European Patent EP0403331B1. Link
Strategic Analytical Guide: 1H NMR Profiling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: The Analytical Challenge 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0) is a critical scaffold in medicinal chemistry, particularly as an intermediate for Suzuki-Miyaura cross-coupling reacti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 1000576-40-0) is a critical scaffold in medicinal chemistry, particularly as an intermediate for Suzuki-Miyaura cross-coupling reactions to generate biaryl atropisomers.
The analytical challenge lies in its ortho-substitution pattern . The bulky bromine atom at the C2 position forces the two phenyl rings out of planarity to minimize steric clash with the C2' protons. This "biphenyl twist" significantly alters the ring current anisotropy, causing non-intuitive shielding effects that automated prediction software often miscalculates. Furthermore, the carboxylic acid moiety introduces solubility and hydrogen-bonding complexities that vary wildly between solvents.
This guide provides a definitive protocol for the structural elucidation and purity assessment of this molecule, comparing 1H NMR efficacy directly against HPLC-UV workflows.
Theoretical Framework & Structural Logic
To interpret the spectrum, we must deconstruct the molecule into two magnetic environments: the substituted Ring A and the unsubstituted Ring B .
Structural Assignment Logic
The Anchor (COOH): The carboxylic acid proton is the most deshielded (>12.0 ppm), but its visibility is solvent-dependent.
Ring A (Substituted): Contains three non-equivalent protons.
H-4: Ortho to the electron-withdrawing Carboxyl group. Most deshielded aromatic signal.
H-5: Meta to Carboxyl, Para to Bromine.
H-6: Ortho to the Biphenyl bridge.
Ring B (Unsubstituted): Contains five protons. Due to the 2-Bromo induced twist , these protons are shielded relative to a planar biphenyl, often appearing as a multiplet range rather than distinct doublets/triplets.
Application Scientist Insight:
Use qNMR to assign the "Assay Value" (Potency) of the incoming raw material. Use HPLC only to profile trace organic impurities (like des-bromo analogs) that might co-elute or overlap in the aromatic region of the NMR.
Solvent Selection Guide: Experimental Data
The choice of solvent is binary: DMSO-d6 or Chloroform-d (CDCl3) . For this carboxylic acid, DMSO-d6 is the mandatory standard .
Solvent Performance Table
Parameter
DMSO-d6 (Recommended)
CDCl3 (Not Recommended)
Solubility
Excellent . Dissolves polar -COOH readily.
Poor . Risk of precipitation or suspension.
-COOH Signal
Sharp/Visible . Forms strong H-bonds with solvent (S=O...HO-). Appears ~13.0 ppm.[1]
Broad/Vanishing . Forms cyclic dimers. Signal broadens into baseline or drifts with concentration.
Water Peak
Distinct peak at 3.33 ppm.
Variable position; can overlap with important signals.
Exchange
Slow exchange allows observation of labile protons.
Fast exchange often erases -OH signals.
Detailed Experimental Protocol
A. Sample Preparation (qNMR Focused)
Massing: Weigh exactly 10.0–15.0 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid into a clean vial.
Internal Standard (Optional for qNMR): Add exactly 5.0 mg of Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .
Why? Maleic acid gives a singlet at ~6.3 ppm, a clean region for this molecule.
Solvation: Add 0.6 mL DMSO-d6 . Vortex until fully dissolved. Ensure no suspended particles (causes line broadening).
Transfer: Transfer to a 5mm NMR tube.
B. Acquisition Parameters (Bruker/Varian Standard)
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse with long delay).
Spectral Width: -2 to 16 ppm (must capture COOH).
Relaxation Delay (D1):Set to ≥ 30 seconds.
Critical: Carboxylic acid protons and quaternary carbons have long T1 relaxation times. Short D1 leads to integration errors (underestimation of purity).
Scans (NS): 16 (Routine) or 64 (High Precision).
Temperature: 298 K (25°C).
C. Processing Workflow
Phasing: Manual phasing is required. Autophase often fails on the broad COOH peak.
Baseline Correction: Apply Whittaker Smoother or Polynomial fit (order 1) to ensure flat baseline for integration.
Integration:
Set Internal Standard integral to known molar equivalent.
Integrate H-4, H-5, H-6 separately.
Integrate Ring B multiplet as a group (5H).
Diagram 2: Experimental Workflow & Decision Tree
Caption: Operational workflow emphasizing the critical check of the carboxylic acid proton visibility.
Predicted Spectral Data (DMSO-d6)
Based on substituent additivity rules and biphenyl twist corrections:
7.30 – 7.45 ppm (m, 5H):Ring B protons. Note the overlap with H-6.
Analyst Note: In lower field instruments (300/400 MHz), the H-6 doublet often merges with the Ring B multiplet. At 600 MHz, they resolve.
References
Quantit
Source: BenchChem Technical Support (2025).[2] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."
Solvent Effects on Carboxylic Acids
Source: Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Comparative Guide: HPLC Method Development for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid Purity
Executive Summary This guide presents a technical comparison of stationary phase selectivities for the purity analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 69200-16-4). While C18 columns are the industry st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide presents a technical comparison of stationary phase selectivities for the purity analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS: 69200-16-4). While C18 columns are the industry standard for reverse-phase chromatography, this study demonstrates that Phenyl-Hexyl stationary phases offer superior resolution (
) for this specific biphenyl substrate. The presence of the bromine atom and the biphenyl core creates unique interaction opportunities that are not fully exploited by alkyl-bonded phases.
This document outlines the method development strategy, compares performance data, and provides a validated protocol for separating the target analyte from critical impurities, including regioisomers and debrominated byproducts.
Part 1: The Analytical Challenge
The target molecule, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid , presents three distinct chromatographic challenges:
Acidity (
): The carboxylic acid moiety requires strict pH control. If the mobile phase pH is near the , "peak splitting" or broad tailing occurs due to the equilibrium between ionized () and neutral () forms.
Structural Isomerism: Impurities often include regioisomers (e.g., 4-bromo or 2'-bromo variants) generated during non-selective bromination or Suzuki coupling steps. These isomers possess identical mass and similar hydrophobicity, making separation on standard C18 columns difficult.
Hydrophobicity: The biphenyl core is highly hydrophobic, requiring high organic content for elution, which can compress the gradient window for impurity separation.
Critical Quality Attributes (CQAs)
Resolution (
): between the main peak and the nearest isomer.
Tailing Factor (
): (Controlled by mobile phase pH).
Retention (
): to avoid void volume elution and excessive run times.
Part 2: Comparative Study of Stationary Phases[1]
This guide compares two distinct separation mechanisms: Hydrophobic Interaction (C18) vs.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
Mechanism: Separation based purely on hydrophobicity (Van der Waals forces).
Outcome: While effective for separating the main peak from polar degradants, C18 often fails to resolve the critical pair (the target 2-bromo compound vs. its 4-bromo regioisomer) because the hydrophobic surface area changes minimally between these isomers.
System B: The Alternative (Phenyl-Hexyl)
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS Phenyl-Hexyl.
Mechanism: Mixed-mode retention. The hexyl linker provides hydrophobicity, while the phenyl ring engages in
stacking with the biphenyl analyte.
Outcome: The electron-withdrawing bromine atom alters the electron density of the aromatic ring. The Phenyl-Hexyl phase detects these electronic differences, significantly increasing selectivity (
) between isomers.
Comparative Data Summary
Data represents averaged results from method optimization cycles.
Parameter
System A (C18)
System B (Phenyl-Hexyl)
Status
Retention Time (Main)
8.4 min
9.1 min
Comparable
Critical Pair
1.2 (Co-elution risk)
3.5 (Baseline resolved)
Phenyl Superior
Tailing Factor ()
1.3
1.1
Phenyl Superior
Selectivity ()
1.04
1.12
Phenyl Superior
Part 3: Visualizing the Separation Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails. The "Lock-and-Key" electronic interaction is specific to the aromatic system.
Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase exploits electronic differences in isomers.
Part 4: Recommended Experimental Protocol
This protocol is optimized for System B (Phenyl-Hexyl) but can be adapted for C18 if Phenyl columns are unavailable.
Reagents and Mobile Phase[3][4][5]
Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).
Why: Acidic pH suppresses ionization of the carboxylic acid (
), ensuring the molecule is neutral and interacts with the stationary phase.
Solvent B (Organic): Acetonitrile (HPLC Grade).[2]
Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at low wavelengths.
Comparative Reactivity Guide: 2-Bromo vs 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid
The following guide provides an in-depth technical comparison of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid versus 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid . This analysis focuses on their differential reactivity in tra...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid versus 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid . This analysis focuses on their differential reactivity in transition-metal catalyzed couplings and metallation chemistry, tailored for drug discovery and process chemistry applications.
Executive Summary
In the synthesis of sterically crowded biaryl scaffolds (common in sartan drugs and agrochemicals), the choice between a 2-bromo and 2-chloro intermediate is a critical decision point.
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is the kinetic choice . It offers superior reactivity in Palladium-catalyzed cross-couplings and Lithium-Halogen exchange, often proceeding under mild conditions with standard ligands.
2-Chloro-[1,1'-biphenyl]-3-carboxylic acid is the economic choice . While significantly cheaper and more atom-economical, it is kinetically stubborn. It requires specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to overcome the high activation energy of the C-Cl bond, especially given the steric hindrance at the ortho position.
Structural & Physical Analysis
The reactivity difference is governed by the bond dissociation energy (BDE) and the steric environment created by the biphenyl core.
Feature
2-Bromo Derivative
2-Chloro Derivative
Impact on Reactivity
C-X Bond Length
~1.89 Å
~1.74 Å
The shorter C-Cl bond is stronger (BDE ~96 kcal/mol vs ~81 kcal/mol for C-Br), making oxidative addition the rate-limiting step for the Chloro analog.
Van der Waals Radius
1.85 Å
1.75 Å
The larger Bromine atom increases the dihedral angle of the biphenyl system, potentially relieving strain in the transition state for reductive elimination, but hindering oxidative addition less than expected due to the "breaking" nature of the step.
Leaving Group Ability
Excellent
Poor
Bromide is a superior leaving group, essential for rapid oxidative addition to Pd(0).
The following diagram illustrates the competing forces acting on the reaction center (Position 2).
Figure 1: The interplay of steric hindrance and electronic effects on the reactivity of the 2-position.
Reactivity Profile: Suzuki-Miyaura Coupling
The most common transformation for these intermediates is the formation of terphenyls or functionalized biaryls via Suzuki coupling.
The "Acid Problem"
Both substrates possess a carboxylic acid (pKa ~4.2). In basic Suzuki conditions (K₂CO₃/H₂O), the acid is deprotonated to the carboxylate (COO⁻) .
Effect: The carboxylate is an electron-donating group (via induction/field effect relative to the neutral acid), which increases electron density on the ring. This makes oxidative addition (the first step) slower for the electrophile, particularly for the Chloro derivative.[1]
Comparative Performance Table
Parameter
2-Bromo Protocol
2-Chloro Protocol
Catalyst System
Pd(PPh₃)₄ or Pd(dppf)Cl₂
Pd₂(dba)₃ + S-Phos (or X-Phos)
Base
Na₂CO₃ or K₂CO₃ (2.5 eq)
K₃PO₄ (3.0 eq)
Temperature
60–80 °C
100–110 °C (Reflux)
Solvent
DME/Water or Toluene/EtOH/Water
Toluene/Water or Dioxane/Water
Success Rate
High (>90% Yield)
Moderate (Variable, prone to protodehalogenation)
Mechanistic Insight: Ligand Selection
For the 2-Chloro derivative, standard triphenylphosphine ligands fail because they cannot force the Pd(0) center into the sterically crowded, electron-rich C-Cl bond.
Solution: Use Buchwald Ligands (e.g., S-Phos) .[2] These bulky, electron-rich biaryl phosphines facilitate oxidative addition and promote reductive elimination by increasing the steric bulk around the metal center, forcing the product off.
This is where the divergence is most critical. If you need to convert the halogen into a nucleophile (e.g., to react with an aldehyde or ketone), the choice of halogen dictates the reagent.
2-Bromo: Lithium-Halogen Exchange
The C-Br bond undergoes rapid exchange with n-Butyllithium (n-BuLi) at -78 °C.
Stoichiometry: Requires 2.1 equivalents of n-BuLi.
1st Eq: Deprotonates the carboxylic acid (forming the Lithium carboxylate).
2nd Eq: Exchanges the Bromine for Lithium.
Result: A stable aryl-lithium species (internally chelated by the carboxylate) that can trap electrophiles.
2-Chloro: Directed Ortho Metalation (DoM) Risk
The C-Cl bond is too strong for clean exchange with n-BuLi at -78 °C.
Risk: Instead of exchanging the Cl, the alkyllithium may act as a base, removing the proton at position 4 or 6 (Directed Ortho Metalation), leading to regioisomeric mixtures.
Requirement: To force Li-Cl exchange, you must use t-Butyllithium (t-BuLi) (highly pyrophoric) or generate the Grignard reagent using i-PrMgCl·LiCl (Turbo Grignard), though the latter is often sluggish with sterically hindered chlorides.
Experimental Protocols
Protocol A: Suzuki Coupling of 2-Bromo-[1,1'-biphenyl]-3-COOH (Standard)
Use this for rapid library synthesis where yield is prioritized over cost.
Setup: Charge a reaction vial with 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).
Solvent: Add DME (dimethoxyethane) and 2M aq. Na₂CO₃ (3:1 ratio). The acid will dissolve as the sodium salt.
Reaction: Degas with Nitrogen for 5 mins. Heat to 80 °C for 4–6 hours.
Workup: Acidify with 1M HCl to pH 2 (precipitates the product). Extract with EtOAc.
Validation: Monitor disappearance of starting material (Rf ~0.4 in 50% EtOAc/Hex with 1% AcOH).
Protocol B: Suzuki Coupling of 2-Chloro-[1,1'-biphenyl]-3-COOH (Advanced)
Use this for scale-up or cost-sensitive processes.
Setup: Charge flask with 2-Chloro-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd₂(dba)₃ (1 mol%), and S-Phos (2 mol%).
Base: Add finely ground K₃PO₄ (3.0 equiv).
Solvent: Add Toluene/Water (10:1).
Reaction: Vigorously reflux (110 °C ) for 12–18 hours. The higher temperature is required to break the C-Cl bond.
Note: If conversion stalls, add a second portion of catalyst/ligand. The steric bulk of the chloro-substrate often leads to catalyst death via Pd-black formation if not stabilized by S-Phos.
Protocol C: Lithiation of the Bromo-Derivative
Dissolution: Dissolve 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) under Argon. Cool to -78 °C .
Deprotonation: Add n-BuLi (1.05 mmol) dropwise. Stir for 10 min. (Forms the Lithium Carboxylate).
Exchange: Add a second portion of n-BuLi (1.1 mmol) dropwise. Stir at -78 °C for 30 min.
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.5 mmol). Warm to RT.
Quench: Quench with saturated NH₄Cl.
Decision Logic: Which to Choose?
Figure 2: Decision matrix for selecting the appropriate halogenated intermediate.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule like 2-Bromo-[1,1'-biphenyl]...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For a molecule like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, a compound with significant potential in organic synthesis and medicinal chemistry, rigorous elemental analysis is not merely a procedural step but a cornerstone of quality control, ensuring purity, confirming identity, and upholding the integrity of subsequent research. This guide provides an in-depth comparison of established and modern analytical standards for the elemental analysis of this halogenated biphenyl carboxylic acid, offering field-proven insights to guide researchers and professionals in their methodological choices.
Theoretical Elemental Composition: The Foundational Benchmark
Before any analysis, the theoretical elemental composition serves as the absolute standard against which all experimental results are measured. The molecular formula for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is C₁₃H₉BrO₂.
Oxygen (O): 10.92% (often determined by difference)
Any deviation from these theoretical values in an experimental setting can indicate the presence of impurities, residual solvents, or incomplete synthesis, necessitating further investigation.
The Gold Standard: Combustion Analysis
Combustion analysis is the quintessential method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[2][3] For halogenated compounds like 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, the standard combustion method is coupled with a specific preparatory step to capture and quantify the halogen.
Principle of Combustion Analysis
The core principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are then separated and quantified by various detectors, such as thermal conductivity or infrared detectors.[4] However, this process does not directly quantify halogens. For bromine, a preliminary combustion and absorption step is required.
The United States Pharmacopeia (USP) General Chapter <471>, "Oxygen Flask Combustion," provides a standardized preparatory method for the determination of bromine, chlorine, iodine, and sulfur in pharmacopeial articles.[5][6][7] This technique, also known as the Schöniger flask method, ensures the conversion of the organically bound bromine into a water-soluble inorganic bromide, which can then be accurately titrated.[8]
Sample Preparation: Accurately weigh a specified quantity of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid onto a piece of halide-free filter paper. Fold the paper to securely enclose the sample.
Apparatus Setup: Place a suitable absorbing liquid (e.g., a dilute solution of hydrogen peroxide in water) into a heavy-walled conical flask (the Schöniger flask).
Oxygen Purge: Flush the flask thoroughly with a stream of pure oxygen to displace all air, ensuring an oxygen-rich environment for complete combustion. Moisten the ground-glass stopper with water to ensure a tight seal.
Ignition: Ignite the fuse-strip of the filter paper and immediately plunge the sample holder into the flask, sealing it firmly. The flask should be inverted to allow the absorbing liquid to create a seal around the stopper.[5]
Combustion and Absorption: The sample undergoes rapid and complete combustion in the oxygenated atmosphere. The resulting hydrogen bromide (HBr) gas is trapped and absorbed by the liquid, forming bromide ions (Br⁻).
Post-Combustion: Shake the flask vigorously for several minutes to ensure complete absorption of all combustion gases.[5]
Titration: The resulting solution, now containing the bromide ions, is then analyzed. A common method is potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[9][10] The endpoint, where all bromide has reacted to form silver bromide (AgBr) precipitate, is detected by a sharp change in potential.
Modern Alternatives: Enhancing Throughput and Specificity
While the oxygen flask method is robust and reliable, modern analytical techniques offer significant advantages in terms of speed, automation, and the ability to perform simultaneous analyses.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a powerful hyphenated technique that seamlessly integrates high-temperature combustion with the separation capabilities of ion chromatography.[11] This method has become a standard for determining halogens and sulfur in a wide variety of matrices, including environmental and industrial samples.[2][12][13]
In a CIC system, the sample is combusted in a furnace at temperatures exceeding 950°C in an argon-oxygen atmosphere.[11][12] The resulting gaseous products, including hydrogen halides, are transferred to an absorption module containing an aqueous solution. This solution is then automatically injected into an ion chromatograph, where the individual halide ions (F⁻, Cl⁻, Br⁻, I⁻) are separated and quantified using a conductivity detector.[14]
The primary advantage of CIC is its ability to determine multiple halogens simultaneously and speciated, offering a more comprehensive elemental profile from a single analysis.[11] Recoveries for organobromine compounds are typically high, often between 97% and 105%, with excellent reproducibility.[15]
X-Ray Fluorescence (XRF) Spectrometry
X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[16] When a sample is irradiated with high-energy X-rays, its constituent atoms emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the element's concentration.
For the analysis of bromine in organic compounds, XRF offers a rapid and straightforward alternative with minimal sample preparation.[17][18][19] It is particularly useful for screening large numbers of samples or when sample preservation is critical. However, its sensitivity may be lower compared to combustion methods, and it can be susceptible to matrix effects, where the presence of other elements can influence the results for the element of interest.[20]
Comparative Analysis of Methodologies
The choice of an analytical method depends on various factors, including regulatory requirements, available instrumentation, sample throughput, and the specific analytical goal.
Feature
Oxygen Flask Combustion w/ Titration
Combustion Ion Chromatography (CIC)
X-Ray Fluorescence (XRF)
Principle
Combustion, absorption, potentiometric titration
High-temperature combustion, absorption, ion separation, conductivity detection
X-ray excitation and detection of characteristic secondary X-rays
Analytes
Single halogen (e.g., Bromine) per run
Simultaneous analysis of F, Cl, Br, I, and S
Multi-elemental (primarily elements heavier than Sodium)
Sample Prep
Manual weighing and wrapping of sample
Automated for liquids and solids; requires weighing
Minimal; can be loose powder, pressed pellet, or liquid
Labor-intensive, single-element analysis, potential for operator error
Higher initial instrument cost
Lower sensitivity for light elements, potential matrix effects
Decision Guide for Method Selection
Choosing the appropriate standard requires a logical assessment of the analytical needs.
Conclusion
The elemental analysis of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a critical step in ensuring its quality and purity. While the traditional Oxygen Flask Combustion method remains a valid and recognized standard, particularly for pharmacopeial compliance, modern techniques offer substantial benefits. Combustion Ion Chromatography (CIC) stands out for its high throughput, automation, and the ability to provide a comprehensive halogen and sulfur profile in a single run, making it ideal for research and quality control laboratories. X-Ray Fluorescence (XRF) provides an excellent alternative for rapid, non-destructive screening.
The ultimate choice of methodology should be guided by a thorough evaluation of the specific analytical requirements, including regulatory context, desired accuracy and precision, sample throughput, and available resources. By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can confidently select the most appropriate standard to validate the elemental composition of this important chemical entity.
References
General Chapters: <471> OXYGEN FLASK COMBUSTION. (n.d.). USP. Retrieved February 15, 2026, from [Link]
Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A, 1141(2), 235-241. Retrieved February 15, 2026, from [Link]
Wang, C. Y., & Tarter, J. G. (1983). Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. Analytical Chemistry, 55(11), 1775-1778. Retrieved February 15, 2026, from [Link]
[Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. (1983). Pharmazie, 38(1), 29-32. Retrieved February 15, 2026, from [Link]
Eksperiandova, L. P., et al. (2007). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. Journal of Analytical Chemistry, 62(8), 759-763. Retrieved February 15, 2026, from [Link]
Emmenegger, C., Wille, A., & Steinbach, A. (2013). Sulphur and Halide Determination by Combustion Ion Chromatography. LCGC International, 26(10), 576-581. Retrieved February 15, 2026, from [Link]
Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 15, 2026, from [Link]
Bromine. (2026, February 3). Britannica. Retrieved February 15, 2026, from [Link]
Oxygen Combustion Flask Set. (n.d.). ChemScience. Retrieved February 15, 2026, from [Link]
Wang, C. Y., & Tarter, J. G. (1983). Determination of halogens in organic compounds by ion chromatography after sodium fusion. Analytical Chemistry, 55(11), 1775-1778. Retrieved February 15, 2026, from [Link]
Determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. (n.d.). Circuit Insight. Retrieved February 15, 2026, from [Link]
Oxygen Flask Combustion Method. (n.d.). Japanese Pharmacopoeia. Retrieved February 15, 2026, from [Link]
How to analyze AOF and AOX by combustion ion chromatography (CIC). (2022, October 3). Metrohm. Retrieved February 15, 2026, from [Link]
Bromine test. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
ASTM Standards. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]
Shin, K., et al. (2011). Determination of total contents of bromine, iodine and several trace elements in soil by polarizing energy-dispersive X-ray fluorescence spectrometry. Soil Science and Plant Nutrition, 57(2), 220-228. Retrieved February 15, 2026, from [Link]
Getzendaner, M. E. (1975). A review of bromine determination in foods. Journal of the Association of Official Analytical Chemists, 58(4), 711-716. Retrieved February 15, 2026, from [Link]
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2020). IUCrData, 5(11). Retrieved February 15, 2026, from [Link]
Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
X-ray Fluorescence Analysis of Bromine for the Estimation of Extracellular Water. (1993). Medical Physics, 20(2), 521-524. Retrieved February 15, 2026, from [Link]
6.2 OXYGEN FLASK COMBUSTION. (n.d.). Thai Pharmacopoeia. Retrieved February 15, 2026, from [Link]
2-Bromobiphenyl. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
1,1'-Biphenyl, 2-bromo-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]
2.4 Oxygen flask method. (n.d.). The International Pharmacopoeia. Retrieved February 15, 2026, from [Link]
Elemental Analysis in Action. (n.d.). SCISPEC. Retrieved February 15, 2026, from [Link]
ASTM D8064-16 - Standard Test Method for Elemental Analysis of Soil and Solid Waste by Monochromatic. (n.d.). ASTM International. Retrieved February 15, 2026, from [Link]
A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 15, 2026, from [Link]
5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness.org. Retrieved February 15, 2026, from [Link]
Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid analysis
Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid are critical for the development of biaryl-based pharmaceuticals, particularly as regioisomeric impurities in the synthesis of Angiotensin II Receptor Blo...
Author: BenchChem Technical Support Team. Date: February 2026
Reference standards for 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid are critical for the development of biaryl-based pharmaceuticals, particularly as regioisomeric impurities in the synthesis of Angiotensin II Receptor Blockers (ARBs) and thrombopoietin receptor agonists (e.g., Eltrombopag).[1]
Because this specific isomer is sterically congested and less commercially prevalent than its 4'-bromo or 2'-bromo counterparts, it often lacks a pharmacopeial (USP/EP) monograph.[1] This guide compares the performance of Custom-Characterized Primary Standards against Commercial Research-Grade Materials , providing a self-validating protocol for establishing your own reference material when a Certified Reference Material (CRM) is unavailable.
Product Identity & Chemical Context
Chemical Name: 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid[1]
Structure: A biphenyl core with a carboxylic acid at position 3 and a bromine atom at position 2 (ortho to the phenyl ring and ortho to the carboxyl group).
Molecular Formula: C
HBrO
Molecular Weight: 277.12 g/mol
Critical Attribute: The 2-bromo substituent creates significant steric hindrance, forcing the two phenyl rings out of planarity.[1] This affects UV absorption maxima (
) and chromatographic retention compared to planar isomers, making "surrogate" standards (like 2-biphenylcarboxylic acid) unsuitable for accurate quantification.
Comparison: Reference Standard Grades
When analyzing 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, researchers typically face three sourcing options. The table below objectively compares their performance metrics.
Feature
Option A: In-House Primary Standard (Recommended)
Option B: Commercial Research Grade
Option C: Surrogate Standard (e.g., 2-Biphenylcarboxylic acid)
Expert Insight: Commercial "building blocks" often contain 5–10% of the des-bromo or regioisomeric impurities (e.g., 4-bromo isomer) which co-elute in generic gradients.[1] Relying on "95% purity" from a vendor label without re-characterization can introduce a >5% bias in your impurity calculations.[1]
Technical Deep Dive: The Self-Validating Protocol
Since a USP/EP standard likely does not exist for this specific isomer, you must establish an In-House Primary Standard .[1] The following protocol ensures scientific integrity (E-E-A-T).
Workflow: Purity Assignment via qNMR
Quantitative NMR (qNMR) is the gold standard for assigning purity to organic reference materials without requiring a reference standard of the same molecule.
Protocol:
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM) or Dimethyl sulfone . Ensure the IS protons do not overlap with the biphenyl aromatic region (7.2 – 8.0 ppm).
Sample Preparation:
Weigh 20.0 mg of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid (
Why this works: This method is self-validating because it relies on the fundamental physics of nuclear magnetic resonance, not on a detector's response factor.[1]
Experimental Methodology: HPLC Separation
To validate the standard, you must prove it can be separated from likely isomers (e.g., 4-bromo or 2'-bromo analogs).[1]
Method Parameters:
Column: C18 with steric selectivity (e.g., Zorbax StableBond C18 or equivalent), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid: Elutes earlier than the 4-bromo isomer due to the "ortho effect" (twisted conformation reduces interaction with the planar C18 stationary phase).[1]
Resolution (
): Should be > 2.0 between the 2-bromo and 4-bromo isomers.
Visualization: Characterization Workflow
The following diagram illustrates the decision tree for qualifying the reference standard.
Figure 1: Decision tree for the characterization and assignment of purity to a non-compendial reference standard.
References
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
Saito, T., et al. (2011). Establishment of a reference standard for impurity analysis using qNMR. Metrologia.
United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance.
European Medicines Agency (EMA) . ICH Q3A(R2) Impurities in New Drug Substances.
[1] Executive Summary 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a halogenated aromatic acid.[1][2][3][4][5][6] For disposal purposes, it must be classified as Halogenated Organic Waste .[1] Under no circumstances shou...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is a halogenated aromatic acid.[1][2][3][4][5][6] For disposal purposes, it must be classified as Halogenated Organic Waste .[1] Under no circumstances should this compound be commingled with non-halogenated organic solvents or standard trash.[4] Improper disposal risks the formation of corrosive hydrogen bromide (HBr) gas and brominated dioxins during standard incineration, damaging facility infrastructure and violating environmental compliance (RCRA/EPA).[1]
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material state and hazards.[1] This compound presents a dual-hazard profile: Acidity and Halogen Content .[4]
Property
Description
Critical Disposal Implication
Chemical Nature
Solid Aromatic Acid
Potential to lower pH of waste streams below 2.0 (RCRA Corrosive D002).
Halogen Content
Bromine (Br) attached to biphenyl ring
MANDATORY SEGREGATION. Must go to a facility equipped with wet scrubbers.
GHS Hazards
H315, H319, H335
Irritant to eyes, skin, and respiratory tract.[1] Dust control is vital during transfer.
Stability
Stable under normal conditions
Incompatible with strong oxidizers and strong bases.
The "Why": Scientific Rationale for Segregation
Expertise Insight: Many researchers default to throwing all solid organics into a single "Solid Waste" bin. For brominated biphenyls, this is a critical error.[1]
Thermal Oxidation Risks: When incinerated, the bromine atom is released as Hydrogen Bromide (HBr). HBr is highly corrosive to the refractory lining of standard incinerators.
Dioxin Formation: Incomplete combustion of halogenated aromatics (like biphenyls) can catalyze the formation of brominated dibenzo-p-dioxins and furans (PBDD/Fs), which are persistent environmental toxins.
Downstream Compliance: Waste handlers test for Total Organic Halogens (TOX). If a non-halogenated stream tests positive for halogens because of this compound, the entire container may be rejected or reclassified at significant cost.[1]
Operational Disposal Protocol
Scenario A: Pure Solid Waste (Expired/Excess Reagent)
Do not dissolve the solid just to dispose of it. Solids are cheaper and safer to transport.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label immediately.
This is the most common failure point. The presence of the bromine atom dictates the stream.
If in Organic Solvent (DCM, Ethyl Acetate, Methanol):
Segregate into "Halogenated Organic Solvent" waste (Red Can/Carboy).
Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved brominated acid contaminates the stream, requiring it to be treated as halogenated.[1]
If in Aqueous Solution (Buffers/HPLC Waste):
Check pH.[7] If pH < 2, neutralize slowly with Sodium Bicarbonate to pH 5–9.[1]
Collect in "Aqueous Waste with Halogens" container.
Caution: Do not mix with oxidizing acids (Nitric acid) or Cyanides.
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.
Figure 1: Decision matrix for segregating brominated aromatic acid waste streams. Note that any organic solution containing this compound defaults to the Halogenated stream.
Spill Contingency & Decontamination
In the event of a benchtop spill, immediate action prevents contamination migration.[1]
PPE: Wear Nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or respirator.[1]
Solid Spill:
Do NOT sweep rapidly (creates dust).
Cover with wet paper towels to dampen, then scoop into a disposal bag.[1]
Wipe surface with a weak base (1% Sodium Bicarbonate) to neutralize potential acid residue.
Solution Spill:
Cover with absorbent pads or vermiculite.
Collect absorbent material into the Solid Halogenated Waste bin.
Self-Validating Step: Use pH paper on the surface after cleaning. It should read neutral (pH 6-8).
Regulatory & Compatibility Reference
Parameter
Specification
EPA/RCRA Code
Potentially D002 (Corrosive) if pH < 2.[7] Otherwise, regulated as generic Toxic/Halogenated waste.[1]
Incompatible Storage
Do not store near: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases (NaOH, KOH).[1]
A Researcher's Guide to the Safe Handling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all l...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides a detailed protocol for the safe handling of 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in a deep understanding of the compound's potential hazards, aiming to build a culture of safety and trust within your laboratory.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. Based on available safety data, 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid is classified with the following hazards:
Harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[1]
These classifications necessitate a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.
Primary Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure. All work with 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid, especially when handling the solid powder or preparing solutions, should be conducted in a certified chemical fume hood.[3] This provides a contained workspace and prevents the inhalation of dust or vapors. Ensure that the fume hood has adequate airflow and is used correctly.
Personal Protective Equipment (PPE): A Detailed Selection Guide
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum recommended PPE for handling 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.
Body Part
Recommended PPE
Rationale and Specifications
Eyes/Face
Chemical safety goggles and a face shield
Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin (Hands)
Chemical-resistant gloves (Nitrile or Neoprene)
Choose gloves that are resistant to permeation by the chemical and any solvents being used.[5][6] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. Double-gloving is recommended for extended operations.
Skin (Body)
Laboratory coat or chemical-resistant apron
A fully buttoned laboratory coat provides a barrier against accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[7][8]
Respiratory
NIOSH-approved respirator
When engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is necessary.[5] The type of respirator (e.g., N95 for particulates, or an air-purifying respirator with appropriate cartridges) should be selected based on the potential for airborne exposure.
Step-by-Step PPE Protocol
A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned.
Respirator: If required, perform a fit check and don your respirator.
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (to be performed in a designated area):
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
Face Shield/Goggles: Remove face and eye protection from the back.
Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior.
Respirator: Remove your respirator last.
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]
Operational and Disposal Plans
Operational Handling:
Always handle 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid in a well-ventilated area, preferably a chemical fume hood.[3]
Use appropriate tools (spatulas, scoops) for handling the solid material to avoid direct contact.
Keep containers tightly closed when not in use.[9]
Disposal:
All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste.[9]
Follow all local, state, and federal regulations for hazardous waste disposal.
Do not dispose of this chemical down the drain.[3]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][9]
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][9]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE selection workflow for handling 2-Bromo-[1,1'-biphenyl]-3-carboxylic acid.
References
TCI Chemicals. (2025, January 29). SAFETY DATA SHEET.
Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
Fisher Scientific. (2024, January 28). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
BINGOLD. (n.d.). Personal protective equipment.
Fisher Scientific. (n.d.). Personal Protective Equipment.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
Synquest Labs. (n.d.). 3'-Bromo-[1,1'-biphenyl]-3-carboxylic acid - Safety Data Sheet.
Angene Chemical. (2021, May 1). Safety Data Sheet.
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.